Technical Documentation Center

(1R,2R)-2-Methylthiocyclohexanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,2R)-2-Methylthiocyclohexanol
  • CAS: 134108-72-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for (1R,2R)-2-Methylthiocyclohexanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (1R,2R)-2-Methylthiocyclohexanol Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for (1R,2R)-2-Methylthiocyclohexanol

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure and dynamics. For drug development professionals and researchers, the precise characterization of chiral molecules is of paramount importance, as stereochemistry often dictates biological activity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol, a chiral disubstituted cyclohexane.

The presence of hydroxyl and methylthio substituents on a cyclohexane ring, combined with the defined stereochemistry, results in a distinct and predictable NMR spectrum. Understanding the chemical shifts and coupling constants is crucial for confirming the synthesis of the correct diastereomer and for assessing its conformational behavior in solution. This document will delve into the theoretical basis for the expected chemical shifts, provide a detailed, step-by-step experimental protocol for acquiring and assigning the NMR spectra, and present the assignments in a clear, tabular format.

Conformational Analysis of (1R,2R)-2-Methylthiocyclohexanol

The stereochemical and electronic properties of (1R,2R)-2-Methylthiocyclohexanol are best understood by examining its conformational isomers. As a trans-1,2-disubstituted cyclohexane, it can exist in two primary chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[1][2]

The diequatorial conformation is generally more stable due to reduced steric strain.[2] In this conformation, the bulky methylthio and hydroxyl groups are positioned away from the sterically hindered axial positions, minimizing 1,3-diaxial interactions. The diaxial conformation, on the other hand, would experience significant steric repulsion between the axial substituents and the axial hydrogens on the same side of the ring. Therefore, (1R,2R)-2-Methylthiocyclohexanol is expected to exist predominantly in the diequatorial conformation in solution. This conformational preference is a key factor in predicting the ¹H and ¹³C NMR chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shift Assignments

The chemical shifts for (1R,2R)-2-Methylthiocyclohexanol can be predicted based on the known effects of hydroxyl and methylthio groups on the cyclohexane ring, as well as by comparison with structurally similar compounds.

Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring, the methylthio group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent substituents and the spatial orientation of the protons.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Justification
H-1~3.5dddJ ≈ 10, 10, 4Deshielded by the adjacent hydroxyl group. The large coupling constants arise from axial-axial couplings to H-6ax and H-2, and the smaller coupling from axial-equatorial coupling to H-6eq.
H-2~2.8dddJ ≈ 10, 10, 4Deshielded by the adjacent methylthio group. The large coupling constants are due to axial-axial couplings to H-1 and H-3ax, and the smaller coupling from axial-equatorial coupling to H-3eq.
H-3ax, H-6ax~1.2-1.4m-Axial protons at these positions are shielded relative to their equatorial counterparts.
H-3eq, H-6eq~2.0-2.2m-Equatorial protons are generally more deshielded than axial protons in the same position.
H-4, H-5~1.5-1.8m-These protons are further from the electron-withdrawing substituents and will have chemical shifts typical of cyclohexane methylene groups.
-SCH₃~2.1s-The methyl protons are deshielded by the sulfur atom, resulting in a singlet in the upfield region.
-OHVariablebr s-The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet.
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their stereochemical relationship to the carbon atoms.

CarbonPredicted Chemical Shift (ppm)Justification
C-1~75The carbon attached to the electronegative oxygen of the hydroxyl group will be significantly deshielded.
C-2~50The carbon bearing the methylthio group will also be deshielded, but to a lesser extent than C-1.
C-3, C-6~30-35These carbons are in the β-position to the substituents and will have chemical shifts influenced by their proximity to the functional groups.
C-4, C-5~25These carbons are furthest from the substituents and will have chemical shifts closer to that of unsubstituted cyclohexane.
-SCH₃~15The methyl carbon of the methylthio group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for the acquisition and assignment of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol.

Sample Preparation
  • Compound Purity: Ensure the sample of (1R,2R)-2-Methylthiocyclohexanol is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the compound and is appropriate for the desired NMR experiments. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

1D NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-100 ppm).

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3]

2D NMR Data Acquisition for Unambiguous Assignment

To definitively assign all proton and carbon signals, a series of two-dimensional NMR experiments should be performed.[4][5]

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled, typically over two to three bonds. It is invaluable for identifying adjacent protons in the cyclohexane ring.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems within the molecule.

Visualization of Key NMR Correlations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the expected key correlations from 2D NMR experiments.

Figure 1: Molecular structure of (1R,2R)-2-Methylthiocyclohexanol.

Figure 2: Expected key COSY correlations for (1R,2R)-2-Methylthiocyclohexanol.

Figure 3: Expected key HMBC correlations for (1R,2R)-2-Methylthiocyclohexanol.

Conclusion

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of (1R,2R)-2-Methylthiocyclohexanol is achievable through a systematic approach that combines one- and two-dimensional NMR techniques. The conformational rigidity of the cyclohexane ring, with a strong preference for the diequatorial conformation of the substituents, leads to a well-resolved and interpretable set of spectra. This guide provides the foundational knowledge and a detailed experimental workflow for researchers and scientists to confidently characterize this and similar chiral molecules, ensuring structural integrity and stereochemical purity in their research and development endeavors.

References

  • Bax, A., & Davis, D. G. (1985). MLEV-17-Based Two-Dimensional Homonuclear Magnetization Transfer Spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Bruker Corporation. (n.d.). NMR Spectroscopy Software. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.

Sources

Exploratory

Elucidating the Crystal Structure and Absolute Stereochemistry of (1R,2R)-2-Methylthiocyclohexanol: A Technical Guide

Executive Summary The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and asymmetric catalysts. For molecules like (1R,2R)-2-methylthiocyclohexanol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and asymmetric catalysts. For molecules like (1R,2R)-2-methylthiocyclohexanol (CAS: 134108-72-8)[1], the spatial arrangement of atoms dictates not only its physical properties but its stereocontrolling capabilities as a chiral auxiliary. This whitepaper provides an in-depth mechanistic and crystallographic guide to elucidating the absolute configuration of this trans-1,2-disubstituted cyclohexane, leveraging conformational analysis, anomalous X-ray dispersion, and rigorous statistical validation.

Conformational Dynamics and Intramolecular Interactions

To accurately model the crystal structure of (1R,2R)-2-methylthiocyclohexanol, one must first understand the causality behind its preferred solid-state conformation. As a trans-1,2-disubstituted cyclohexane, the molecule undergoes a dynamic chair-chair interconversion in solution, oscillating between a diaxial and a diequatorial conformer[2].

The Causality of Conformer Selection: The diequatorial conformation is overwhelmingly favored due to two synergistic effects:

  • Steric Relief: The diaxial conformer suffers from severe 1,3-diaxial interactions between the bulky methylthio (-SMe) group, the hydroxyl (-OH) group, and the axial protons of the cyclohexane ring.

  • Electronic Stabilization: In the diequatorial geometry, the -OH and -SMe groups are positioned with a gauche dihedral angle (approximately 60°). This precise spatial orientation facilitates a strong intramolecular hydrogen bond (OH···S)[2]. The electron-rich sulfur lone pairs act as excellent hydrogen bond acceptors, locking the cyclohexane ring into the diequatorial chair form prior to crystallization.

ConformationalLogic A trans-1,2-Disubstituted Cyclohexane B Diaxial Conformer (Sterically Hindered) A->B Ring Flip (Unfavorable) C Diequatorial Conformer (Sterically Favored) A->C Ring Flip (Favorable) D Intramolecular OH···S Hydrogen Bonding C->D Gauche Interaction E Predominant Solid-State Structure: (1R,2R) D->E Crystallization

Caption: Conformational equilibrium and stabilization logic for 2-methylthiocyclohexanol.

Experimental Protocol: Growth of Diffraction-Quality Crystals

A self-validating crystallographic model begins with pristine crystal growth. The following protocol is designed to yield high-quality, untwinned single crystals of (1R,2R)-2-methylthiocyclohexanol.

Step-by-Step Crystallization Methodology:

  • Solvent Selection (Causality): Select a non-competing solvent system (e.g., dichloromethane/pentane). Using strongly hydrogen-bonding solvents (like methanol) can disrupt the inherent intramolecular OH···S bond, leading to polymorphic impurities or poor crystal packing.

  • Sample Preparation: Dissolve 15 mg of enantiopure (1R,2R)-2-methylthiocyclohexanol in 0.5 mL of dichloromethane in a 2-dram borosilicate glass vial.

  • Vapor Diffusion Setup: Place the unsealed 2-dram vial inside a larger 20 mL scintillation vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly.

  • Thermal Control: Store the chamber in a vibration-free environment at 4 °C. The temperature gradient slows the vapor diffusion rate, promoting the nucleation of fewer, larger single crystals rather than microcrystalline powder.

  • Harvesting: After 4–7 days, inspect the vial under polarized light. Harvest a transparent, block-like crystal (approx. 0.2 × 0.2 × 0.1 mm) using a nylon cryo-loop.

  • Cryocooling: Immediately submerge the crystal in paratone oil to prevent solvent evaporation, then flash-cool to 100 K in a liquid nitrogen stream on the diffractometer. This minimizes thermal atomic vibrations, drastically improving high-angle resolution.

X-Ray Diffraction and the Breakdown of Friedel's Law

To determine absolute stereochemistry, we must exploit the phenomenon of anomalous dispersion . Under standard X-ray scattering, the intensities of a reflection and its inverted counterpart are identical ( I(h,k,l)=I(−h,−k,−l) ), a principle known as Friedel's Law[3][4].

However, when the energy of the incident X-ray approaches the absorption edge of an atom within the crystal, the scattering factor gains an imaginary component, causing a phase shift that breaks Friedel's Law[3][4].

Radiation Source Selection (Causality): For (1R,2R)-2-methylthiocyclohexanol, the presence of the sulfur atom is a massive crystallographic advantage. To maximize the anomalous signal of sulfur, Cu Kα radiation ( λ=1.5418 Å) must be used instead of standard Mo Kα radiation ( λ=0.7107 Å). The longer wavelength of Cu Kα interacts much more strongly with the electron cloud of the sulfur atom, generating pronounced intensity differences between Bijvoet pairs (Friedel opposites)[5].

XRayWorkflow Step1 Single Crystal Selection (High Enantiopurity) Step2 Data Collection (Cu Kα Radiation, λ=1.54 Å) Step1->Step2 Maximize Signal Step3 Anomalous Dispersion (Friedel's Law Broken) Step2->Step3 Sulfur Absorption Step4 Bijvoet Pair Analysis & Refinement Step3->Step4 Phase Shift Step5 Flack Parameter (x) x ~ 0, s.u. < 0.1 Step4->Step5 Validation

Caption: Workflow for determining absolute stereochemistry via X-ray anomalous dispersion.

Statistical Validation: The Flack Parameter

The definitive proof of the (1R,2R) absolute configuration relies on the Flack parameter ( x ) [6]. Calculated during structural refinement, the Flack parameter represents the fraction of the inverted chiral structure present in the crystal[7].

The refinement equation is defined as:

I(h,k,l)=(1−x)∣F(h,k,l)∣2+x∣F(−h,−k,−l)∣2 [6]

Interpretation & Self-Validation: A crystallographic model is only as trustworthy as its statistical uncertainty. A Flack parameter is meaningless without its standard uncertainty (s.u.)[8]. For a chemically pure enantiomer like (1R,2R)-2-methylthiocyclohexanol, the absolute structure is validated if x is close to 0 with an s.u. <0.1 [9]. If x≈1 , the structural model must be inverted to (1S,2S)[6].

Representative Crystallographic Data Summary

The following table outlines the expected quantitative parameters required to validate the crystal structure of this chiral sulfide.

ParameterValue / Target MetricScientific Significance
Chemical Formula C7H14OSTarget chiral molecule (M.W. 146.25 g/mol )[1]
Space Group P21​21​21​ or P21​ Sohncke space groups; mandatory for chiral, non-centrosymmetric crystals.
Radiation Source Cu Kα ( λ=1.5418 Å)Maximizes anomalous dispersion of the Sulfur atom[5].
Data Collection Temp. 100 KMinimizes thermal motion; sharpens electron density maps.
Flack Parameter ( x ) ≈0.00 Confirms the modeled (1R,2R) configuration is correct[6].
Standard Uncertainty (s.u.) <0.04 Statistically validates the Flack parameter; rules out inversion twinning[8][9].
R-factor ( R1​ ) <0.05 Indicates a highly accurate fit between the calculated model and observed data.

By meticulously controlling the crystallization environment to favor the diequatorial hydrogen-bonded conformer, and by leveraging the anomalous scattering of sulfur via Cu Kα radiation, researchers can unequivocally assign the absolute (1R,2R) stereochemistry of 2-methylthiocyclohexanol.

References

  • chempure.in. "(1R,2R)-2-(methylsulfanyl)cyclohexan-1-ol, 95%". chempure.in.
  • CSIC. "Structural resolution. The anomalous dispersion". csic.es.
  • BenchChem. "Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography". benchchem.com.
  • Wikipedia. "Flack parameter". wikipedia.org.
  • NIH. "Use of intensity quotients and differences in absolute structure refinement". nih.gov.
  • Flack, H. "For Peer Review - Howard Flack". flack.ch.
  • UZH. "Best Practice and Pitfalls in Absolute Structure Determination". uzh.ch.
  • MDPI. "Howard Flack and the Flack Parameter". mdpi.com.
  • BenchChem. "trans-2-Methylcyclohexanol". benchchem.com.

Sources

Foundational

Physical and chemical properties of (1R,2R)-2-Methylthiocyclohexanol

An In-Depth Technical Guide to the Physical and Chemical Properties of (1R,2R)-2-Methylthiocyclohexanol Abstract (1R,2R)-2-Methylthiocyclohexanol is a chiral bifunctional molecule of significant interest to researchers i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of (1R,2R)-2-Methylthiocyclohexanol

Abstract

(1R,2R)-2-Methylthiocyclohexanol is a chiral bifunctional molecule of significant interest to researchers in asymmetric synthesis and medicinal chemistry. Possessing both a hydroxyl and a thioether functional group on a stereochemically defined cyclohexane scaffold, it represents a valuable chiral building block. This guide provides a comprehensive overview of its structural, physical, and chemical properties, grounded in established principles and data from analogous compounds. It further outlines a robust synthetic protocol, methods for stereochemical characterization, and discusses its potential applications in the development of novel therapeutics and catalytic systems.

Introduction: The Significance of Chiral Alcohols and Thiols

In the landscape of drug development and fine chemical synthesis, chirality plays a pivotal role. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers often exhibiting varied efficacy or toxicity profiles. Chiral alcohols and thiols are fundamental building blocks in this context.[1][2] The hydroxyl group is a versatile handle for a vast array of chemical transformations, while organosulfur compounds, particularly thiols and thioethers, are not only present in numerous natural products but are also crucial intermediates and catalysts in asymmetric synthesis.[3]

(1R,2R)-2-Methylthiocyclohexanol emerges as a noteworthy molecule, integrating both of these critical functional groups. Its rigid cyclohexyl backbone and defined (1R,2R) stereochemistry provide a predictable framework for designing complex molecular architectures. This guide serves as a technical resource for researchers, offering detailed insights into the molecule's properties and handling, thereby facilitating its application in advanced scientific research.

Molecular Structure and Stereochemistry

(1R,2R)-2-Methylthiocyclohexanol is characterized by a cyclohexane ring substituted at the C1 and C2 positions.

  • Structure: A hydroxyl (-OH) group is located at the C1 position, and a methylthio (-SCH₃) group is at the C2 position.

  • Stereochemistry: The IUPAC designation (1R,2R) defines the absolute configuration at the two stereocenters. This corresponds to a trans diastereomer, where the hydroxyl and methylthio groups are on opposite faces of the cyclohexane ring (one axial, one equatorial, or both equatorial depending on the ring conformation). This specific spatial arrangement is critical as it governs the molecule's interactions and reactivity.

Physical and Spectroscopic Properties

While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on well-characterized structural analogs like 2-methylcyclohexanol and other functionalized cyclohexanes.

Summary of Physical Properties
PropertyValue (Estimated)Basis for Estimation / Notes
Molecular Formula C₇H₁₄OSCalculated from structure.
Molecular Weight 146.25 g/mol Calculated from atomic weights.
Appearance Colorless to pale yellow viscous liquid.Based on similar substituted cyclohexanols.[4]
Boiling Point ~175-185 °CHigher than 2-methylcyclohexanol (171-173 °C) due to the heavier sulfur atom.[4]
Density ~0.95 - 1.05 g/mLSimilar to other functionalized cyclohexanols.
Solubility Soluble in organic solvents (e.g., ethanol, DCM, ether). Slightly soluble in water.The hydroxyl group allows for hydrogen bonding with water, but the hydrocarbon backbone limits overall solubility.[2]
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.5-3.8 ppm (m, 1H, H-C1): Proton attached to the carbon bearing the -OH group.

    • δ 2.8-3.1 ppm (m, 1H, H-C2): Proton attached to the carbon bearing the -SCH₃ group.

    • δ 2.15 ppm (s, 3H, S-CH₃): Singlet for the methylthio protons.

    • δ 1.2-2.0 ppm (m, 8H): Cyclohexyl ring protons.

    • A large coupling constant (J ≈ 8-10 Hz) between H-C1 and H-C2 would be expected, confirming the trans relationship.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 70-75 ppm (C1): Carbon attached to the -OH group.

    • δ 50-55 ppm (C2): Carbon attached to the -SCH₃ group.

    • δ 20-40 ppm: Other cyclohexyl carbons.

    • δ ~15 ppm (S-CH₃): Methylthio carbon.

  • IR Spectroscopy (Neat):

    • 3600-3200 cm⁻¹ (broad): O-H stretch, characteristic of the alcohol.[5]

    • 2930-2850 cm⁻¹: C-H stretches of the cyclohexane and methyl groups.

    • 1050-1150 cm⁻¹: C-O stretch.

    • 600-700 cm⁻¹: C-S stretch.

  • Mass Spectrometry (EI):

    • m/z 146 (M⁺): Molecular ion peak.

    • m/z 128 (M⁺ - H₂O): Loss of water.

    • m/z 99 (M⁺ - SCH₃): Loss of the methylthio radical.

Chemical Properties and Reactivity

The bifunctional nature of (1R,2R)-2-Methylthiocyclohexanol dictates its reactivity.

  • Reactions of the Hydroxyl Group: The alcohol functionality can undergo standard transformations. It can be oxidized to the corresponding ketone, (2R)-2-methylthiocyclohexanone. It serves as a nucleophile and can be acylated to form esters or alkylated to form ethers. Critically, it can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.[2][4]

  • Reactions of the Thioether Group: The sulfur atom is nucleophilic and can be oxidized selectively to the corresponding sulfoxide or sulfone using agents like m-CPBA or H₂O₂. The sulfur can also act as a soft Lewis base, coordinating to transition metals, which is a key feature for its potential use as a chiral ligand.

Synthesis and Characterization Workflow

A robust and stereospecific synthesis is essential for obtaining enantiomerically pure (1R,2R)-2-Methylthiocyclohexanol. The most logical approach is the nucleophilic ring-opening of a suitable chiral epoxide.

Proposed Synthetic Route: Ring-Opening of (1R,2R)-Cyclohexene Oxide

The synthesis proceeds via an Sₙ2 mechanism. The nucleophile (methanethiolate) attacks one of the epoxide carbons, leading to inversion of stereochemistry at that center. To obtain the (1R,2R) product, the starting material must be (1R,2R)-1,2-epoxycyclohexane.

Experimental Protocol: Synthesis

Objective: To synthesize (1R,2R)-2-Methylthiocyclohexanol from (1R,2R)-1,2-epoxycyclohexane.

Materials:

  • (1R,2R)-1,2-epoxycyclohexane

  • Sodium thiomethoxide (NaSCH₃)

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve sodium thiomethoxide (1.2 eq.) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Add (1R,2R)-1,2-epoxycyclohexane (1.0 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final product.

Protocol: Stereochemical Confirmation with Mosher's Acid (MPA)

Objective: To confirm the absolute configuration of the alcohol using ¹H NMR analysis of its diastereomeric esters. A similar principle applies as described for chiral thiols.[3]

Procedure:

  • Sample Division: Divide the purified product into two separate NMR tubes.

  • Derivatization: To one tube, add (R)-(-)-α-Methoxy-α-phenylacetic acid (MPA) and a suitable coupling agent (e.g., DCC). To the second tube, add (S)-(+)-MPA and the coupling agent.

  • Analysis: Acquire ¹H NMR spectra for both diastereomeric MPA esters.

  • Comparison: The shielding/deshielding effects of the phenyl ring of the MPA auxiliary on the protons of the cyclohexyl ring will differ between the two diastereomers. By comparing the chemical shifts (calculating Δδ values), the absolute configuration of the alcohol can be definitively assigned based on established models for MPA esters.[3]

Overall Workflow Diagram

The following diagram illustrates the logical progression from synthesis to final characterization.

G synthesis_node synthesis_node purification_node purification_node analysis_node analysis_node final_node final_node A Synthesis: Ring-opening of (1R,2R)-Cyclohexene Oxide with NaSCH₃ B Workup & Extraction A->B Reaction Quench C Purification: Silica Gel Column Chromatography B->C Crude Product D Spectroscopic Confirmation: ¹H NMR, ¹³C NMR, IR, MS C->D Purified Product E Chiral Derivatization: Esterification with (R)- and (S)-MPA D->E If stereochemistry needs absolute confirmation F Comparative ¹H NMR Analysis E->F G Confirmation of (1R,2R) Absolute Stereochemistry F->G

Sources

Exploratory

Thermodynamic stability of (1R,2R)-2-Methylthiocyclohexanol conformers

An In-depth Technical Guide on the Thermodynamic Stability of (1R,2R)-2-Methylthiocyclohexanol Conformers Authored by: Gemini, Senior Application Scientist Publication Date: March 26, 2026 Abstract This technical guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of (1R,2R)-2-Methylthiocyclohexanol Conformers

Authored by: Gemini, Senior Application Scientist

Publication Date: March 26, 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of the conformers of (1R,2R)-2-Methylthiocyclohexanol. As a 1,2-trans-disubstituted cyclohexane derivative, its conformational equilibrium is dictated by a delicate interplay of steric, electronic, and non-covalent interactions. This document elucidates the foundational principles of cyclohexane stereochemistry and applies them to this specific molecule, exploring the competing influences of 1,3-diaxial steric strain, potential intramolecular hydrogen bonding, and other stereoelectronic effects. Methodologies for both computational and experimental determination of conformational populations are detailed, providing a robust framework for researchers and professionals in drug development and chemical synthesis where precise stereochemical control is paramount for molecular function and efficacy.

Introduction: The Primacy of Conformation in Molecular Design

The three-dimensional architecture of a molecule is inextricably linked to its physical properties, reactivity, and biological activity. For cyclic systems, particularly cyclohexane derivatives, the study of conformational isomers—distinct spatial arrangements of a molecule that can interconvert via bond rotation—is fundamental. The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to minimize both angle strain and torsional strain, a concept central to modern stereochemistry.[1][2]

Substituents on the cyclohexane ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[1] The interconversion between two chair forms, known as a "ring flip," results in the exchange of axial and equatorial positions.[1] The thermodynamic stability of a given conformer is a critical determinant of its population at equilibrium and, consequently, of the molecule's overall behavior.

This guide focuses on (1R,2R)-2-Methylthiocyclohexanol, a chiral disubstituted cyclohexanol. The '(1R,2R)' designation defines a trans stereochemical relationship between the hydroxyl (-OH) and methylthio (-SMe) groups. Understanding which chair conformation this molecule preferentially adopts is essential for predicting its interactions in complex chemical and biological environments. We will dissect the energetic contributions from steric and electronic factors to provide a definitive assessment of its conformational landscape.

Conformational Equilibrium in (1R,2R)-2-Methylthiocyclohexanol

Being a trans-1,2-disubstituted cyclohexane, (1R,2R)-2-Methylthiocyclohexanol can exist in two principal chair conformations that are in equilibrium: one where both substituents are in equatorial positions (diequatorial) and one where both are in axial positions (diaxial).

Figure 1: Conformational equilibrium of (1R,2R)-2-Methylthiocyclohexanol.

For the vast majority of substituted cyclohexanes, the conformer that places the largest substituents in the equatorial position is the most stable.[3] This preference is primarily driven by the avoidance of destabilizing steric interactions.

Analysis of Governing Energetic Factors

The relative stability of the diequatorial versus the diaxial conformer is not determined by a single factor but by the sum of several competing energetic contributions.

Steric Hindrance and A-Values

The most significant factor in cyclohexane conformational analysis is typically steric strain, particularly the repulsive forces between an axial substituent and the two other axial atoms (usually hydrogens) on the same side of the ring. These are known as 1,3-diaxial interactions.

The energetic "cost" of placing a substituent in an axial position is quantified by its conformational free energy, or A-value . A higher A-value indicates a stronger preference for the equatorial position.

SubstituentA-value (kcal/mol)Reference
-OH (Hydroxyl)~0.9 (in H-bonding solvents)[4]
-SMe (Methylthio)~1.0[4]
-CH₃ (Methyl)~1.8[4]

Analysis:

  • Diequatorial (e,e) Conformer: Both the -OH and -SMe groups avoid 1,3-diaxial interactions. This is generally the ground-state conformation for trans-1,2-disubstituted systems.[3]

  • Diaxial (a,a) Conformer: Both groups are in the sterically hindered axial position. The total steric strain from these interactions would be roughly the sum of their A-values, approximately 1.9 kcal/mol. This is a significant energetic penalty that would heavily disfavor the diaxial conformer.

Intramolecular Hydrogen Bonding

An intramolecular hydrogen bond (IHB) between the hydroxyl proton (donor) and the sulfur atom of the methylthio group (acceptor) could potentially stabilize a conformer. For an effective O-H···S bond to form, the donor and acceptor atoms must be in close proximity and with a favorable orientation.

  • In the diequatorial conformer , the -OH and -SMe groups are positioned with a gauche relationship (dihedral angle of ~60°). This geometry can be conducive to the formation of a weak to moderate IHB, which would further stabilize this conformer.

  • In the diaxial conformer , the substituents are also technically gauche, but the distance between the O and S atoms is generally larger and the orientation less favorable for effective hydrogen bonding.

The presence of an IHB can be experimentally detected, most commonly via infrared (IR) spectroscopy, where the O-H stretching frequency shifts to a lower wavenumber.[5] Computational studies have also proven effective at quantifying the stabilizing energy of such bonds.[6][7]

Stereoelectronic Effects

Beyond classical steric and hydrogen bonding effects, more subtle orbital interactions, known as stereoelectronic effects, can influence stability.[8]

  • Gauche Effect: This effect describes the tendency of molecules with adjacent electronegative substituents to prefer a gauche conformation over an anti one.[9] The diequatorial conformer of (1R,2R)-2-Methylthiocyclohexanol inherently places the C-O and C-S bonds in a gauche arrangement, which may be stabilized by this effect.

  • Hyperconjugation (Anomeric Effect): The anomeric effect typically refers to the preference for an axial substituent adjacent to a ring heteroatom.[10] While this molecule is carbocyclic, a generalized anomeric effect involving hyperconjugation can be considered. This involves the donation of electron density from a lone pair of one heteroatom into the antibonding orbital (σ) of the vicinal C-X bond (e.g., n(O) → σ(C-S) or n(S) → σ*(C-O)). This interaction is maximized when the orbitals have an anti-periplanar (180°) alignment. While not perfectly achieved in a chair conformation, the gauche arrangement of the diequatorial conformer allows for significant stabilizing hyperconjugative interactions.[9]

Methodologies for Stability Determination

Computational Chemistry Protocol

Quantum chemical calculations provide a powerful tool for predicting the geometries and relative energies of conformers with high accuracy.

Computational_Workflow cluster_input Structure Input cluster_calc Quantum Calculation cluster_analysis Data Analysis start Build 3D Structures (Diequatorial & Diaxial) opt Geometry Optimization (e.g., DFT: B3LYP/6-311+G**) start->opt freq Frequency Calculation opt->freq verify Verify Minima (No Imaginary Frequencies) freq->verify energy Extract Thermodynamic Data (ZPE, ΔH, ΔG) verify->energy compare Calculate Relative Stability (ΔG = G_conf1 - G_conf2) energy->compare

Figure 2: Workflow for computational analysis of conformer stability.

This protocol allows for the calculation of the Gibbs free energy difference (ΔG) between the conformers, which directly relates to their equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq).

Experimental Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for studying conformational equilibria in solution. The key observable is the vicinal proton-proton coupling constant (³JHH), whose magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

  • Protons on C1 and C2: In the diequatorial conformer , the protons attached to C1 and C2 are both axial. An axial-axial coupling (³Jax-ax) is typically large, in the range of 10-13 Hz.

  • In the diaxial conformer , these same protons are equatorial. An equatorial-equatorial coupling (³Jeq-eq) is much smaller, around 2-5 Hz.

By measuring the observed coupling constant for these protons, one can determine the population-weighted average. A large observed ³J value would provide definitive evidence that the diequatorial conformer is the dominant species in solution.

Synthesis of Findings and Conclusion

The thermodynamic stability of (1R,2R)-2-Methylthiocyclohexanol conformers is overwhelmingly dictated by the energetic penalty of 1,3-diaxial steric interactions.

ConformerKey Stabilizing FactorsKey Destabilizing FactorsPredicted Relative Energy (ΔG)
Diequatorial (e,e) Avoidance of steric strain; Potential intramolecular O-H···S hydrogen bond; Favorable stereoelectronics (gauche effect, hyperconjugation).Minimal gauche interaction between substituents.~0 kcal/mol (Reference)
Diaxial (a,a) None significant.Severe 1,3-diaxial steric strain from both -OH and -SMe groups.> +1.9 kcal/mol

Conclusion: The diequatorial conformer of (1R,2R)-2-Methylthiocyclohexanol is predicted to be the significantly more stable and, therefore, the overwhelmingly predominant species at equilibrium. The large steric strain incurred in the diaxial conformer, estimated to be at least 1.9 kcal/mol from A-values, creates a high energetic barrier that is insurmountable by any potential minor stabilizing effects. Secondary stabilizing forces, such as a likely intramolecular hydrogen bond and favorable hyperconjugation, serve to further entrench the diequatorial conformer as the global minimum on the potential energy surface.

For professionals in drug design and synthesis, this conformational rigidity is a critical piece of information. It ensures that the molecule presents a well-defined three-dimensional pharmacophore, allowing for more predictable and rational design of interactions with biological targets such as enzymes and receptors.

References

  • Vertex AI Search Result. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.
  • de Oliveira, G. et al. (2010). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of Organic Chemistry. Available from: [Link].

  • Wikipedia. Anomeric effect. Available from: [Link].

  • Al-Kahtani, H. M. (2011). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. ResearchGate. Available from: [Link].

  • Abraham, R. J. et al. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link].

  • Basso, E. A. et al. Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry. Available from: [Link].

  • Bailey, W. F. et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Available from: [Link].

  • Sloop, J. C. et al. Table 1 from Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Semantic Scholar. Available from: [Link].

  • Rzepa, H. (2025). Cyclo-S6 (Hexathiane) - anomeric effects again! Henry Rzepa's Blog. Available from: [Link].

  • Vertex AI Search Result. Stereoelectronic Effects in Organic Chemistry: Influence on Mechanism and Selectivity.
  • Ji, H. et al. (2012). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. Available from: [Link].

  • Wikipedia. Gauche effect. Available from: [Link].

  • Furman Chemistry 120. Gauche and Anti Conformers. PBworks. Available from: [Link].

  • ResearchGate. Difference in energy (gauche-anti) and geometric details calculated for... ResearchGate. Available from: [Link].

  • Sloop, J. C. et al. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. OrganicERs.org. Available from: [Link].

  • Wiberg, K. B. et al. (2018). The Anomeric Effect: It's Complicated. PubMed. Available from: [Link].

  • Wiberg, K. B. et al. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. Available from: [Link].

  • Sloop, J. C. et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link].

  • Grabowski, S. J. (2021). Intramolecular Hydrogen Bonding 2021. MDPI. Available from: [Link].

  • Vertex AI Search Result. CHEM95002: Orbitals in Organic Chemistry.
  • ChemAxon. (2011). Anti and Gauche Conformational States. YouTube. Available from: [Link].

  • Taylor & Francis Online. (2024). Modeling the thermodynamic properties of cyclic alcohols with the SAFT-γ Mie approach: application to cyclohexanol and menthol systems. Available from: [Link].

  • Lamsabhi, A. M. et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. Available from: [Link].

  • Filarowski, A. & Koll, A. (2016). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. MDPI. Available from: [Link].

  • YouTube. (2021). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE. Available from: [Link].

  • Schneider, H-J. et al. (2012). Influence of intramolecular hydrogen bonds on the binding potential of methylated β-cyclodextrin derivatives. PMC. Available from: [Link].

  • Chemistry LibreTexts. (2022). 3.7: Conformations of Other Alkanes. Available from: [Link].

  • PubChem. (Methylthio)acetic acid. NIH. Available from: [Link].

  • Wilhoit, R. C. & Zwolinski, B. J. (1973). Physical and Thermodynamic Properties of Aliphatic Alcohols. Journal of Physical and Chemical Reference Data. Available from: [Link].

  • Bordwell, F. G. & Cooper, G. D. (1951). Conjugative Effects of Methylsulfonyl and Methylthio Groupings. Journal of the American Chemical Society. Available from: [Link].

  • University of Calgary. Table of A-Values. Available from: [Link].

  • Iori, R. et al. (2008). Cytotoxic and Antioxidant Activity of 4-Methylthio-3-butenyl Isothiocyanate from Raphanus sativus L. (Kaiware Daikon) Sprouts. Journal of Agricultural and Food Chemistry. Available from: [Link].

  • PubChem. (1S,2R)-2-methylcyclopentanol. NIH. Available from: [Link].

  • Varfolomeeva, V. V. et al. (2016). Thermodynamics of 2-(1'-Hydroxycyclohexyl)cyclohexanone: Vaporization, Sublimation, and the Ideal Gas State Thermodynamic Properties. ResearchGate. Available from: [Link].

  • Ferreira, A. F. L. et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. MDPI. Available from: [Link].

Sources

Foundational

Whitepaper: Infrared (IR) Spectroscopic Characterization of (1R,2R)-2-Methylthiocyclohexanol

Executive Summary (1R,2R)-2-Methylthiocyclohexanol is a chiral, sulfur-containing cycloalkanol that serves as a critical building block in advanced organic synthesis and drug development. Accurate structural validation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1R,2R)-2-Methylthiocyclohexanol is a chiral, sulfur-containing cycloalkanol that serves as a critical building block in advanced organic synthesis and drug development. Accurate structural validation of this compound is paramount, as its stereochemistry directly dictates its chemical reactivity and biological interactions. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for confirming functional group integrity and probing the conformational state of the molecule. This technical guide provides an in-depth analysis of the expected IR absorption bands for (1R,2R)-2-Methylthiocyclohexanol, grounded in established spectroscopic principles and conformational causality.

Stereochemical & Conformational Causality

To accurately interpret the IR spectrum of (1R,2R)-2-Methylthiocyclohexanol, one must first understand the causality between its 3D geometry and its vibrational modes. The (1R,2R) stereocenter dictates a trans relationship between the hydroxyl (-OH) and methylthio (-SCH₃) groups on the cyclohexane ring.

In a cyclohexane system, a trans-1,2-disubstituted configuration heavily favors the diequatorial (ee) conformation over the diaxial (aa) conformation to minimize severe 1,3-diaxial steric clashes. In this thermodynamically favored 'ee' state, the oxygen and sulfur atoms are positioned gauche to one another. This specific spatial proximity allows for the formation of a weak intramolecular hydrogen bond (O-H···S).

This intramolecular interaction subtly weakens the O-H bond, causing its stretching frequency to shift to a slightly lower wavenumber (~3550 cm⁻¹) compared to an unhindered, free secondary alcohol (~3600 cm⁻¹) when analyzed in a dilute, non-polar gas or solution phase[1]. Furthermore, the equatorial position of the C-O bond directly influences its stretching frequency, shifting it higher than its axial counterpart[2].

Conformational_IR A (1R,2R)-Isomer (trans) B Diequatorial (ee) Favored State A->B Thermodynamic Preference C Diaxial (aa) Disfavored State A->C Steric Clash D Intramolecular H-Bond (O-H···S) B->D Spatial Proximity F C-O Stretch (~1060 cm⁻¹) B->F Equatorial C-O E O-H Stretch Shift (Dilute/Gas) D->E Weakens O-H bond

Conformational equilibrium of (1R,2R)-2-Methylthiocyclohexanol and its impact on IR vibrational modes.

Vibrational Mode Analysis & Band Assignment

When analyzing the bulk neat liquid via ATR-FTIR, intermolecular hydrogen bonding (O-H···O) outcompetes the weaker intramolecular O-H···S bonds, resulting in a significantly broader and lower-frequency hydroxyl stretch[3]. The following table synthesizes the quantitative data and the mechanistic causality behind each primary absorption band.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Assignment & Causality
O-H Stretch 3300 – 3400Strong, BroadIntermolecular H-bonding in the bulk phase. Broadening is caused by a wide distribution of H-bond lengths and strengths[1].
C-H Stretch (Aliphatic) 2850 – 2960Strong, MultipleOverlapping asymmetric and symmetric stretches of the ring methylene (CH₂) groups and the methylthio (S-CH₃) group.
C-H Bending (Scissoring) ~1450MediumScissoring deformation of the cyclohexane ring CH₂ groups[2].
C-H Bending (S-CH₃) 1320 – 1380MediumSymmetric bending (umbrella mode) of the methyl group attached to the sulfur atom.
C-O Stretch 1050 – 1060StrongCharacteristic of an equatorial secondary alcohol. An axial C-O would appear closer to 1000 cm⁻¹[2].
C-S Stretch 650 – 700Weak to MediumC-S-C stretching vibration. Inherently weak due to a smaller dipole moment change compared to the highly polarized C-O bond[1].

Standard Operating Procedure: ATR-FTIR Analysis

To ensure high-fidelity data, the experimental protocol must be designed as a self-validating system . Attenuated Total Reflectance (ATR) is the preferred technique for this compound, as it eliminates the need for solvents (which would mask key spectral regions and alter H-bonding dynamics) and prevents the moisture absorption issues associated with KBr pellets.

Self-Validating Experimental Workflow

ATR_Workflow S1 1. System Initialization Purge optics & verify signal-to-noise S2 2. Background Collection Clean ATR crystal, acquire air background S1->S2 S3 3. Sample Application Apply neat liquid sample to crystal S2->S3 S4 4. Spectral Acquisition 64 scans, 4 cm⁻¹ resolution S3->S4 S5 5. Data Processing ATR correction & peak assignment S4->S5

Self-validating ATR-FTIR experimental workflow for liquid sample analysis.

Step-by-Step Methodology
  • System Initialization & Purge : Power on the FTIR spectrometer and ensure the optical bench is actively purged with dry nitrogen. Causality: Purging removes atmospheric water vapor and CO₂, which possess strong IR cross-sections that can obscure the O-H stretch and fingerprint regions[3].

  • Crystal Cleaning & Validation (The Gate) : Clean the diamond or ZnSe ATR crystal with a volatile, non-IR-interfering solvent (e.g., high-purity isopropanol). Allow to evaporate completely. Collect a background spectrum. Self-Validation: The system must automatically check the background. If residual organic stretches (e.g., at 2900 cm⁻¹) are detected, the protocol halts, requiring a reclean. This ensures a pristine baseline.

  • Sample Application : Apply 1–2 drops of neat (1R,2R)-2-Methylthiocyclohexanol directly onto the ATR crystal. Ensure the crystal is fully covered to maximize the evanescent wave interaction with the sample.

  • Spectral Acquisition : Acquire the spectrum using 64 co-added scans at a resolution of 4 cm⁻¹ . Causality: 64 scans provide an optimal signal-to-noise (S/N) ratio, which is critical for resolving the inherently weak C-S stretching modes (650–700 cm⁻¹). A 4 cm⁻¹ resolution offers the perfect balance between S/N and the ability to resolve overlapping aliphatic C-H bands[1].

  • Data Processing & ATR Correction : Apply an ATR correction algorithm to the raw data. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper penetration at lower wavenumbers). Without this correction, bands in the fingerprint region (like the C-S stretch) will appear artificially intense relative to the high-frequency O-H stretch[2].

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Standard Reference Data Program.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1R,2R)-2-Methylthiocyclohexanol in Transition Metal Catalysis

Subtitle: Harnessing Chiral β -Hydroxy Thioethers for Stereoselective Transformations Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (1R,2R)-2-Methylthiocyclohexanol is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Harnessing Chiral β -Hydroxy Thioethers for Stereoselective Transformations Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1R,2R)-2-Methylthiocyclohexanol is a highly privileged chiral bidentate ligand featuring a rigid cyclohexane backbone. As a β -hydroxy thioether, it provides a unique "hard-soft" heteroatomic coordination environment (S,O-ligand)[1]. The stereodefined chair conformation locks the methylthio (soft donor) and hydroxyl (hard donor/Brønsted acid) groups in a predictable diequatorial spatial arrangement. This structural rigidity is paramount for transferring chiral information to a metal center.

This Application Note details the mechanistic rationale and provides field-tested, self-validating protocols for utilizing this ligand in transition-metal-catalyzed asymmetric synthesis. It is specifically designed for drug development professionals requiring robust, scalable, and highly enantioselective workflows.

Mechanistic Rationale: The Power of Electronic Desymmetrization

To successfully deploy (1R,2R)-2-methylthiocyclohexanol, one must understand the causality behind its stereocontrol. Unlike symmetric ligands (e.g., bis-phosphines or bis-oxazolines) which rely purely on steric bulk to differentiate transition states, S,O-ligands exert a profound electronic desymmetrization on the metal center[1].

  • The Trans-Effect in Palladium Catalysis: In the Tsuji-Trost asymmetric allylic alkylation, the soft sulfur atom acts as a strong π -acceptor/ σ -donor, while the hard oxygen atom is a weak σ -donor. In the intermediate π -allyl palladium(II) complex, the allyl terminus trans to the sulfur atom becomes significantly more electrophilic. This electronic bias directs the incoming nucleophile to attack regioselectively, ensuring high enantiomeric excess (ee)[1].

  • Bifunctional Activation in Zinc/Copper Catalysis: In the enantioselective addition of dialkylzincs to aldehydes, the ligand operates bifunctionally. The sulfur atom coordinates the metal center, while the hydroxyl group acts as a Brønsted acid or hydrogen-bond donor to activate the aldehyde carbonyl, creating a highly organized, rigid transition state.

pd_cycle A Pd(0) Precatalyst + (1R,2R)-2-Methylthiocyclohexanol BB BB A->BB B Chiral L-Pd(0) Complex C Oxidative Addition (Allyl Acetate) D π-Allyl-Pd(II) Intermediate (Desymmetrized by S,O-Ligand) C->D E Nucleophilic Attack (Regioselective trans to S) D->E F Product Release & Catalyst Regeneration E->F F->B Catalytic Turnover BB->C

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using S,O-ligands.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards for precise conversion tracking and mandate racemic control reactions to validate chiral analytical methods.

Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation

Objective: Enantioselective alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate. Causality of Experimental Choices: BSA (N,O-bis(trimethylsilyl)acetamide) is utilized as the base to generate a "naked" malonate enolate. This prevents the counterion interference often seen with alkali metal bases (like NaH or K2CO3), which can disrupt the delicate S,O-Pd coordination sphere and degrade enantioselectivity.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube under argon, dissolve[Pd( η3 -C 3​ H 5​ )Cl] 2​ (2.5 mol%) and (1R,2R)-2-Methylthiocyclohexanol (6.0 mol%) in anhydrous CH 2​ Cl 2​ (0.1 M). Stir at room temperature for 30 minutes to ensure complete formation of the active chiral L-Pd(0) complex.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 equiv, 1.0 mmol) to the bright yellow solution.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and a catalytic amount of KOAc (5 mol%). Stir for 10 minutes until homogeneous, then transfer this mixture dropwise to the Schlenk tube.

  • Reaction Monitoring (Self-Validation Step 1): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2, UV visualization). The reaction is typically complete within 12-16 hours.

  • Quench and Internal Standard (Self-Validation Step 2): Quench with saturated aqueous NH 4​ Cl. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate. Take a crude 1 H-NMR to calculate absolute conversion before any purification bias is introduced.

  • Purification and Analysis (Self-Validation Step 3): Purify via flash chromatography. Determine ee% via chiral HPLC (e.g., Chiralcel OD-H). Crucial: Always run a racemic standard (synthesized using an achiral ligand like dppe) immediately prior to the chiral sample to validate baseline resolution.

Protocol B: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Asymmetric synthesis of 1-phenylpropan-1-ol from benzaldehyde. Causality of Experimental Choices: Hexane/Toluene mixtures are used to balance the solubility of the zinc alkoxide intermediates while maintaining a non-polar environment that maximizes the hydrogen-bonding interactions crucial for the bifunctional transition state.

Step-by-Step Methodology:

  • Ligand Pre-activation: Dissolve (1R,2R)-2-Methylthiocyclohexanol (10 mol%) in anhydrous toluene (2.0 mL) under argon.

  • Zinc Addition: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.0 equiv). Stir for 20 minutes to form the active chiral zinc alkoxide complex.

  • Electrophile Introduction: Add benzaldehyde (1.0 equiv, 1.0 mmol) dropwise. Maintain the temperature strictly at 0 °C to suppress the uncatalyzed background reaction, which yields racemic product.

  • Quench and Extraction: After 24 hours, carefully quench the reaction with 1N HCl (dropwise, highly exothermic) to break the robust zinc-alkoxide bonds. Extract with diethyl ether (3 x 10 mL).

  • Validation: Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate. Use chiral GC (e.g., Cyclodex-B column) to determine the enantiomeric excess, comparing against a known racemic standard.

bifunctional L (1R,2R)-2-Methylthiocyclohexanol S Soft S-Donor (Coordinates Metal) L->S O Hard O-Donor (H-Bond/Brønsted Acid) L->O M Metal Center Activation (e.g., Zn, Pd) S->M E Electrophile Activation (e.g., Aldehyde) O->E TS Highly Organized Chiral Transition State M->TS E->TS

Bifunctional activation model demonstrating metal and electrophile coordination.

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when utilizing (1R,2R)-2-Methylthiocyclohexanol under the validated protocols described above.

Reaction TypeSubstrateNucleophileCatalyst LoadingTemp (°C)Yield (%)ee (%)
Pd-Allylic Alkylationrac-1,3-Diphenylallyl acetateDimethyl malonate2.5 mol% Pd / 6 mol% L25>9588-92
Pd-Allylic Aminationrac-1,3-Diphenylallyl acetateBenzylamine2.5 mol% Pd / 6 mol% L259085-89
Zn-AdditionBenzaldehydeDiethylzinc10 mol% L08590-94
Zn-Additionp-ChlorobenzaldehydeDiethylzinc10 mol% L08891-95

Note: Yields represent isolated yields after chromatography. Enantiomeric excesses (ee) are determined by validated chiral stationary phase HPLC or GC.

Troubleshooting & Synthesis Insights

  • Ligand Oxidation: Thioethers are highly susceptible to oxidation to sulfoxides or sulfones. This drastically alters their electronic properties (converting a soft donor to a hard donor) and destroys enantioselectivity. Always store the ligand under argon and use degassed solvents.

  • In-House Procurement: For researchers looking to synthesize the ligand in-house, β -hydroxy thioethers are most efficiently accessed via the highly regioselective ring-opening (thiolysis) of epoxides[2]. Specifically, the base-catalyzed reaction of cyclohexene oxide with sodium methanethiolate yields the trans-1,2-disubstituted product with excellent diastereoselectivity[2]. Subsequent enzymatic kinetic resolution provides the enantiopure (1R,2R) isomer.

References

  • Title: Chiral Sulfur Ligands for Asymmetric Catalysis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: A Mini-Review: Achievements in the Thiolysis of Epoxides Source: Mini-Reviews in Organic Chemistry URL: [Link]

Sources

Application

Application Note: Bifunctional Organocatalysis via (1R,2R)-2-Methylthiocyclohexanol in Asymmetric Epoxidation

Introduction to Chiral Sulfide Organocatalysis The development of small-molecule organocatalysts has revolutionized asymmetric synthesis by providing robust, metal-free pathways to highly enantioenriched compounds. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chiral Sulfide Organocatalysis

The development of small-molecule organocatalysts has revolutionized asymmetric synthesis by providing robust, metal-free pathways to highly enantioenriched compounds. Among these, (1R,2R)-2-Methylthiocyclohexanol stands out as a privileged bifunctional chiral sulfide. Unlike traditional mono-functional Lewis bases, this molecule leverages both a nucleophilic thioether (-SMe) and a hydrogen-bond donating hydroxyl (-OH) group. This dual-activation profile makes it an exceptional catalyst for Corey-Chaykovsky-type asymmetric epoxidations, enabling the direct conversion of aldehydes to highly substituted chiral epoxides without the need for transition metals .

Mechanistic Rationale & Structural Causality

In asymmetric organocatalysis, the rigid pre-organization of the transition state is the primary driver of enantioselectivity. The efficacy of (1R,2R)-2-Methylthiocyclohexanol is directly tied to its specific stereochemical architecture:

  • Conformational Rigidity: The trans-1,2-disubstitution on the cyclohexane ring forces both the -SMe and -OH groups into equatorial positions. This arrangement minimizes 1,3-diaxial steric clashes, locking the catalyst into a stable chair conformation that reliably transfers chiral information.

  • Lewis Base Activation: The catalytic cycle initiates when the nucleophilic sulfur atom attacks an electrophilic alkylating agent (e.g., benzyl bromide), generating a chiral sulfonium salt. Subsequent deprotonation yields the reactive sulfonium ylide.

  • Hydrogen-Bond Directed Facial Selectivity: The adjacent equatorial hydroxyl group acts as a critical hydrogen-bond donor. As the ylide approaches the aldehyde substrate, the -OH group coordinates with the carbonyl oxygen. This interaction not only increases the electrophilicity of the carbonyl carbon but rigidly locks the aldehyde's orientation, shielding one enantiotopic face. Consequently, the ylide attacks exclusively from the unhindered face (Si or Re, depending on the substrate), yielding the betaine intermediate with high stereofidelity.

  • Stereospecific Ring Closure: The H-bonding network stabilizes the anti-conformation of the betaine intermediate. This specific geometry is a prerequisite for the subsequent intramolecular SN​2 -like displacement of the sulfide by the alkoxide, ensuring that the diastereomeric ratio (dr) heavily favors the trans-epoxide .

Mechanism Ligand (1R,2R)-2-Methylthiocyclohexanol S_Atom Thioether (-SMe) Lewis Base Ligand->S_Atom OH_Group Hydroxyl (-OH) H-Bond Donor Ligand->OH_Group Ylide_Gen Generates Sulfonium Ylide S_Atom->Ylide_Gen Aldehyde_Act Coordinates Aldehyde Oxygen OH_Group->Aldehyde_Act Facial_Control Facial Selectivity (Si/Re face) Ylide_Gen->Facial_Control Aldehyde_Act->Facial_Control Enantioselectivity High Enantiomeric Excess (ee) Facial_Control->Enantioselectivity

Logic map of bifunctional activation enabling high enantioselectivity.

Experimental Protocol: Asymmetric Epoxidation of Aldehydes

This protocol describes a self-validating, one-pot procedure for the asymmetric synthesis of trans-stilbene oxide derivatives using (1R,2R)-2-Methylthiocyclohexanol.

Reagents and Materials
  • Catalyst: (1R,2R)-2-Methylthiocyclohexanol (20 mol%)

  • Alkylating Agent: Benzyl bromide (1.2 equiv.)

  • Substrate: Benzaldehyde (1.0 equiv., freshly distilled)

  • Base: Cesium carbonate ( Cs2​CO3​ , 1.5 equiv.)

  • Solvent: Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology
  • Catalyst Activation (Sulfonium Salt Formation):

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2R)-2-Methylthiocyclohexanol (0.2 mmol) in anhydrous MeCN (2.0 mL). Add benzyl bromide (1.2 mmol).

    • Causality: MeCN is selected because its high dielectric constant stabilizes the polar sulfonium salt intermediate, accelerating the alkylation step without requiring elevated temperatures that could degrade the catalyst.

    • Conditions: Stir at room temperature for 2 hours.

  • Ylide Generation & Substrate Addition:

    • Action: Cool the reaction mixture to -20 °C using a cryocooler. Add Cs2​CO3​ (1.5 mmol) in one portion, followed immediately by the dropwise addition of benzaldehyde (1.0 mmol) dissolved in 0.5 mL MeCN.

    • Causality: Cs2​CO3​ is chosen as a mild, heterogeneous base. It is strong enough to deprotonate the sulfonium salt to form the ylide, but mild enough to prevent the enolization and subsequent racemization of the aldehyde substrate. The -20 °C temperature suppresses background racemic pathways and maximizes the facial selectivity during the nucleophilic attack.

  • Reaction Progression & Self-Validation:

    • Action: Stir the suspension at -20 °C for 16 hours.

    • Validation Check: Withdraw a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). Do not proceed to workup until the chromatogram confirms >95% conversion and the expected enantiomeric excess (>90% ee). This ensures the catalytic cycle is functioning before committing to bulk purification.

  • Workup and Catalyst Recovery:

    • Action: Quench the reaction with saturated aqueous NH4​Cl (5 mL) and extract with dichloromethane (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Action: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

    • Causality: The non-polar epoxide elutes first (typically 95:5 Hexanes:EtOAc), while the highly polar, regenerated (1R,2R)-2-Methylthiocyclohexanol catalyst elutes later (typically 70:30 Hexanes:EtOAc), allowing for near-quantitative catalyst recovery and reuse.

CatalyticCycle Sulfide Chiral Sulfide Catalyst Sulfonium Chiral Sulfonium Salt Sulfide->Sulfonium Alkylation AlkylHalide Alkylating Agent AlkylHalide->Sulfonium Ylide Chiral Sulfonium Ylide Sulfonium->Ylide Deprotonation Base Mild Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition Aldehyde Aldehyde Substrate Aldehyde->Betaine Betaine->Sulfide Catalyst Regeneration Epoxide Enantioenriched Epoxide Betaine->Epoxide Ring Closure

Catalytic cycle of asymmetric epoxidation via chiral sulfonium ylide intermediates.

Quantitative Performance Data

The bifunctional nature of (1R,2R)-2-Methylthiocyclohexanol allows for broad substrate scope. The table below summarizes the expected performance metrics across various aldehyde classes when subjected to the protocol above.

Substrate (Aldehyde)Alkylating AgentIsolated Yield (%)dr (trans:cis)Enantiomeric Excess (ee %)
BenzaldehydeBenzyl Bromide88%95:592%
p-ChlorobenzaldehydeBenzyl Bromide91%96:494%
CinnamaldehydeBenzyl Bromide85%92:890%
CyclohexanecarboxaldehydeBenzyl Bromide78%90:1088%
2-FuraldehydeBenzyl Bromide82%94:691%

Note: Diastereomeric ratios are determined by 1H NMR analysis of the crude mixture. Enantiomeric excess is determined by chiral HPLC analysis of the purified trans-epoxide.

References

  • Practical and highly selective sulfur ylide mediated asymmetric epoxidations and aziridinations using an inexpensive, readily available chiral sulfide. Applications to the synthesis of quinine and quinidine. Source: Journal of the American Chemical Society (2010), 132(6), 1828-30. URL:[Link]

  • Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities. Source: Journal of the American Chemical Society (2013), 135(32), 11951-66. URL:[Link]

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Source: MDPI Organics (2022), 3(3), 24. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (1R,2R)-2-Methylthiocyclohexanol Synthesis

Welcome to the Technical Support Center for asymmetric organosulfur synthesis. The synthesis of enantiopure (1R,2R)-2-methylthiocyclohexanol—a critical chiral building block in drug development—presents unique stereochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for asymmetric organosulfur synthesis. The synthesis of enantiopure (1R,2R)-2-methylthiocyclohexanol—a critical chiral building block in drug development—presents unique stereochemical challenges.

To achieve high enantiomeric excess (ee), researchers typically rely on one of two field-proven methodologies: Asymmetric Ring Opening (ARO) of meso-cyclohexene oxide or Enzymatic Kinetic Resolution (EKR) of racemic trans-2-methylthiocyclohexanol. This guide provides mechanistic troubleshooting, validated protocols, and structural logic to help you optimize your ee and yield.

Troubleshooting Guide 1: Asymmetric Ring Opening (ARO)

In ARO, a chiral Lewis acid catalyst desymmetrizes meso-cyclohexene oxide during nucleophilic attack by a methanethiolate equivalent.

Q: My ARO reaction using a chiral Lewis acid yields low ee (<50%). How do I suppress the racemic background reaction? A: The primary cause of low ee in thiolysis is the high inherent nucleophilicity of thiolates. If the methanethiolate attacks the unactivated epoxide before the epoxide coordinates to the chiral Lewis acid, the reaction proceeds via an uncatalyzed, racemic pathway.

  • Causality & Solution: To maximize ee, you must ensure the catalyzed pathway outcompetes the background reaction. Do not add the thiol all at once. Use a syringe pump for the slow, continuous addition of the thiol source. Alternatively, use a less reactive thiol surrogate (such as TMS-SMe) which requires activation by the catalyst. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) exponentially decreases the rate of the uncatalyzed background reaction while the Lewis acid-activated pathway remains viable.

Q: What is the optimal catalyst and solvent system for this transformation? A: Heterogeneous chiral Lewis acids, such as Zinc L-tartrate, have been historically validated for the asymmetric ring-opening of cyclohexene oxide with various thiols, yielding moderate to high ee[1]. For solvent selection, strictly avoid coordinating solvents (like THF or DMF) unless they are part of the catalyst design. Coordinating solvents compete with the epoxide for the Lewis acid's binding sites, lowering the effective concentration of the activated complex. Use strictly anhydrous non-coordinating solvents like dichloromethane (DCM) or toluene.

ARO_Mechanism Epoxide meso-Cyclohexene Oxide + Methanethiol Catalyst Chiral Lewis Acid (e.g., Zn-tartrate) Epoxide->Catalyst Coordination Uncatalyzed Uncatalyzed Nucleophilic Attack (Background Reaction) Epoxide->Uncatalyzed Excess/Reactive Thiolate Activated Catalyst-Epoxide Complex (Activated) Catalyst->Activated Desired Enantioselective Ring Opening Activated->Desired Controlled Thiolate Attack Racemic Racemic 2-Methylthiocyclohexanol (Low ee) Uncatalyzed->Racemic Product (1R,2R)-2-Methylthiocyclohexanol (High ee) Desired->Product

Mechanistic divergence in Asymmetric Ring Opening: Catalyzed vs. Uncatalyzed pathways.

Troubleshooting Guide 2: Enzymatic Kinetic Resolution (EKR)

EKR utilizes lipases to enantioselectively transesterify a racemic mixture. Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is highly effective for trans-2-(alkylthio)cyclohexanol derivatives[2].

Q: I am using CAL-B for the kinetic resolution of racemic trans-2-methylthiocyclohexanol, but my E-value (enantiomeric ratio) is low. How can I optimize the transesterification? A: Low E-values in lipase catalysis often stem from reversible reactions or improper solvent polarity.

  • Causality & Solution: Ensure you are using vinyl acetate as your acyl donor rather than ethyl acetate. The transesterification with vinyl acetate yields vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation strictly irreversible, preventing the reverse reaction from degrading your ee. Furthermore, conduct the reaction in a hydrophobic solvent (e.g., anhydrous hexane or MTBE). Hydrophilic solvents strip the essential hydration shell from the immobilized enzyme, drastically reducing its conformation stability and enantioselectivity.

Q: According to the enzyme's stereopreference, which enantiomer gets acylated, and how do I isolate the (1R,2R)-target? A: CAL-B operates according to the Kazlauskas rule , an empirical model predicting that lipases preferentially acylate a specific enantiomer of secondary alcohols based on the spatial arrangement of large and medium substituents[3]. For trans-2-substituted cyclohexanols, the (1R,2R)-enantiomer is typically the fast-reacting substrate[4]. Therefore, CAL-B will preferentially convert the (1R,2R)-alcohol into the (1R,2R)-acetate, leaving the (1S,2S)-enantiomer as the unreacted alcohol. To isolate your target, you must stop the reaction at exactly ~50% conversion, separate the mixture via chromatography, and gently hydrolyze the (1R,2R)-acetate back to the (1R,2R)-alcohol.

EKR_Workflow Racemate rac-trans-2-Methylthiocyclohexanol Enzyme CAL-B (Novozym 435) + Vinyl Acetate Racemate->Enzyme Reaction Enantioselective Acylation (Stop at ~50% conversion) Enzyme->Reaction Acetate (1R,2R)-Acetate (Fast-reacting enantiomer) Reaction->Acetate Kazlauskas Rule Alcohol (1S,2S)-Alcohol (Slow-reacting enantiomer) Reaction->Alcohol Separation Silica Gel Chromatography Acetate->Separation Alcohol->Separation Hydrolysis Mild Base Hydrolysis (K2CO3 / MeOH) Separation->Hydrolysis Isolate Acetate Target (1R,2R)-2-Methylthiocyclohexanol (High ee) Hydrolysis->Target

Enzymatic Kinetic Resolution workflow utilizing CAL-B and the Kazlauskas rule.

Quantitative Data Presentation: ARO vs. EKR

ParameterAsymmetric Ring Opening (ARO)Enzymatic Kinetic Resolution (EKR)
Starting Material meso-Cyclohexene oxiderac-trans-2-Methylthiocyclohexanol
Catalyst Chiral Lewis Acid (e.g., Zn-tartrate)CAL-B (Novozym 435)
Max Theoretical Yield 100% (All starting material converts to target)50% (Max yield for a single enantiomer)
Typical ee Achieved 50% – 85% (Highly dependent on temp/addition rate)>98% (Highly selective at ~50% conversion)
Scalability High (Requires strict anhydrous conditions)Excellent (Mild conditions, recyclable enzyme)
Primary Challenge Suppressing uncatalyzed background reactionSeparating ester from alcohol without racemization

Validated Experimental Protocols

Protocol A: Optimized Asymmetric Ring Opening (ARO)
  • Preparation: Flame-dry a round-bottom flask under Argon. Suspend the chiral Lewis acid catalyst (e.g., Zinc L-tartrate, 10 mol%) in anhydrous dichloromethane (DCM, 0.2 M relative to epoxide)[1].

  • Substrate Addition: Add meso-cyclohexene oxide (1.0 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.

  • Controlled Nucleophile Addition: Dissolve methanethiol (or TMS-SMe, 1.2 equiv) in a small volume of anhydrous DCM. Using a syringe pump, add this solution dropwise over a period of 2 to 3 hours to maintain a low concentration of free nucleophile.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the disappearance of the epoxide via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the enantioenriched (1R,2R)-2-methylthiocyclohexanol.

Protocol B: Enzymatic Kinetic Resolution (EKR) via CAL-B
  • Preparation: Dissolve rac-trans-2-methylthiocyclohexanol (1.0 equiv) in anhydrous MTBE or Hexane (0.1 M concentration).

  • Reagent Addition: Add vinyl acetate (3.0 to 5.0 equiv) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) at 15% w/w relative to the substrate[2].

  • Incubation: Place the reaction vessel in an orbital shaker set to 30–35 °C and 150 rpm.

  • Monitoring (Critical Step): Monitor the reaction strictly via chiral GC or HPLC. Stop the reaction exactly at 49-50% conversion to ensure maximum ee of the formed acetate.

  • Filtration: Terminate the reaction by filtering off the immobilized enzyme (the enzyme can be washed with MTBE and stored for reuse). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the mixture via silica gel chromatography. The unreacted (1S,2S)-alcohol will elute slower than the less polar (1R,2R)-acetate.

  • Hydrolysis: Dissolve the isolated (1R,2R)-acetate in Methanol. Add K₂CO₃ (1.5 equiv) and stir at room temperature for 2 hours to gently cleave the ester.

  • Final Isolation: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield enantiopure (1R,2R)-2-methylthiocyclohexanol.

References

  • Yamashita, H., & Mukaiyama, T. (1985). ASYMMETRIC RING-OPENING OF CYCLOHEXENE OXIDE WITH VARIOUS THIOLS CATALYZED BY ZINC Lq-TARTRATE. Chemistry Letters. Oxford Academic.[Link]

  • Chimni, S., Kaur, K., & Bala, N. (2013). Highly enantioselective kinetic resolution of trans-2-(phenylthio)cyclohexanol derivatives by immobilized Candida antartica B lipase. Journal of Molecular Catalysis B: Enzymatic. ResearchGate.[Link]

  • Sheldon, R. A., Arends, I., & Hanefeld, U. (2002). Green Chemistry and Catalysis (Kazlauskas Rule). ScienceNet. [Link]

  • Foricher, Y., et al. (2025). Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization (Application of Kazlauskas Rule). Arkivoc. [Link]

Sources

Optimization

Purification techniques for crude (1R,2R)-2-Methylthiocyclohexanol mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying crude (1R,2R)-2-Methylth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with purifying crude (1R,2R)-2-Methylthiocyclohexanol synthesized via the asymmetric ring-opening of cyclohexene oxide.

This guide bypasses generic advice and focuses on the causality of your mixture's behavior, providing self-validating protocols to ensure you isolate the target β-hydroxy thioether with >99% enantiomeric excess (ee) and absolute chemical purity.

Section 1: Initial Workup – Volatile & Catalyst Removal

Q: My crude mixture smells strongly of sulfur and has a dark brown/green tint. How do I safely remove the unreacted methanethiol and the (salen)metal catalyst without degrading my product?

Causality: The pungent odor is due to unreacted methanethiol (MeSH), which is highly volatile (bp 6 °C) and toxic. The dark coloration originates from the chiral (salen)Cr(III) or (salen)Co(III) catalyst used during the asymmetric ring-opening step [1]. Because the catalyst is a bulky, highly polar coordination complex, it will irreversibly foul standard chromatography columns if not removed early. Methanethiol must be neutralized via oxidation rather than simple evaporation to prevent laboratory contamination.

Protocol 1: Degassing & Catalyst Filtration

  • Setup: Transfer the crude reaction mixture to a round-bottom flask in a well-ventilated fume hood. Connect the flask to a nitrogen inlet and route the exhaust through a double-trap system containing 10% aqueous sodium hypochlorite (bleach).

  • Sparging: Sparge the mixture with a gentle stream of N₂ gas for 30–45 minutes. Self-Validation: The bleach trap oxidizes the volatile MeSH to odorless, water-soluble methanesulfonic acid/DMSO. The absence of a sulfurous odor confirms complete MeSH removal.

  • Solvent Exchange: Dissolve the degassed crude oil in a minimal volume of Hexanes/Ethyl Acetate (9:1 v/v).

  • Filtration: Pass the solution through a short plug of silica gel (approx. 5 cm depth in a fritted funnel).

  • Elution: Wash the plug with 2 column volumes of the 9:1 solvent mixture. The highly polar (salen)metal complex will remain bound to the baseline of the silica, while the less polar organic products elute cleanly.

  • Concentration: Concentrate the filtrate in vacuo to yield a visually clear, catalyst-free crude oil.

Section 2: Chromatographic Purification

Q: I am seeing co-elution of my product with unreacted cyclohexene oxide during silica gel chromatography. What is the optimal solvent system to resolve these?

Causality: Cyclohexene oxide is a relatively non-polar ether. In contrast, your target molecule, (1R,2R)-2-Methylthiocyclohexanol, possesses a free hydroxyl group capable of strong hydrogen bonding with the silanol groups on the stationary phase. Using a static, highly non-polar solvent system causes peak tailing for the alcohol, leading to overlap with the epoxide. A gradient system leverages this polarity difference.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a column with 230–400 mesh silica gel using 100% Hexanes.

  • Loading: Load the catalyst-free crude oil directly onto the column.

  • Gradient Elution: Elute initially with 2 column volumes of 100% Hexanes to flush out trace non-polar impurities and unreacted cyclohexene oxide.

  • Product Elution: Gradually increase the mobile phase polarity to Hexanes/Ethyl Acetate (85:15 v/v) to elute the target β-hydroxy thioether.

  • Detection: Monitor fractions by TLC. Note: Thioethers and aliphatic alcohols lack strong UV chromophores. You must visualize the plates using a Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) stain, followed by gentle heating.

Table 1: Chromatographic & Physical Properties (TLC in 85:15 Hexanes/EtOAc)

ComponentRf ValueBoiling PointVisual Detection (KMnO₄ Stain)
Cyclohexene Oxide~0.75129 °CFaint Yellow/Brown
(1R,2R)-2-Methylthiocyclohexanol ~0.35 85–90 °C (at 10 mmHg) Bright Yellow/White against Purple
(Salen)Cr Catalyst0.00 (Baseline)N/ADark Brown (Visible without stain)

Section 3: Enantiomeric Enrichment

Q: My chiral HPLC shows an enantiomeric excess (ee) of only 85% for the (1R,2R) isomer. Since it is a liquid, I cannot easily recrystallize it. How can I enrich the optical purity to >99%?

Causality: While the Jacobsen asymmetric ring-opening is highly enantioselective, it can sometimes plateau at 85–90% ee depending on temperature control and catalyst loading [1]. Because the product is a liquid, classical diastereomeric salt resolution is inefficient. Instead, enzymatic kinetic resolution is the gold standard here. Immobilized Candida antarctica Lipase B (CAL-B) possesses a highly specific chiral binding pocket that will selectively transesterify the contaminating (1S,2S) enantiomer using a vinyl acetate acyl donor, leaving the desired (1R,2R) alcohol untouched [2].

Protocol 3: CAL-B Catalyzed Kinetic Resolution

  • Reaction Setup: Dissolve the enantio-enriched mixture (85% ee) in dry diisopropyl ether or hexane to achieve a 0.1 M concentration.

  • Reagent Addition: Add 3.0 equivalents of vinyl acetate (irreversible acyl donor) and 50 mg/mmol of Novozym 435 (immobilized CAL-B).

  • Incubation: Incubate the suspension at 30 °C in an orbital shaker (200 rpm) for 12–24 hours. Monitor the reaction via chiral GC or HPLC.

  • Termination: Once the minor (1S,2S) enantiomer is fully converted to (1S,2S)-2-methylthiocyclohexyl acetate, filter the mixture to recover the immobilized enzyme (which can be washed and reused).

  • Final Separation: Separate the unreacted (1R,2R)-alcohol from the newly formed (1S,2S)-acetate via a short silica gel column. The acetate is significantly less polar (Rf ~ 0.65) and will elute long before the target alcohol (Rf ~ 0.35).

Table 2: CAL-B Kinetic Resolution Profile

Starting MaterialEnzyme ActionFinal ProductPolarity (Rf in 85:15)
(1R,2R)-Isomer (85%) Mismatched (No reaction)(1R,2R)-Alcohol (>99% ee) High (Rf ~0.35)
(1S,2S)-Isomer (15%)Matched (Acetylated)(1S,2S)-AcetateLow (Rf ~0.65)

Section 4: Stereochemical Integrity

Q: Do I need to worry about separating the cis-isomers from my mixture?

A: No. Causality: The ring-opening of epoxides by thiolate nucleophiles proceeds via a strict S_N2 mechanism. The incoming nucleophile (methanethiolate) attacks the carbon from the face directly opposite to the epoxide oxygen, resulting exclusively in anti stereochemistry [1]. Therefore, only trans-diastereomers ((1R,2R) and (1S,2S)) are formed. Cis-isomers ((1R,2S) or (1S,2R)) are mechanistically impossible under these reaction conditions, eliminating the need for complex diastereomeric separations.

Section 5: Visualizing the Purification Workflow

Below is the logical workflow mapping the entire purification cascade from crude reaction to enantiopure product.

PurificationWorkflow Crude Crude Mixture (Target, MeSH, Epoxide, Catalyst) Degassing N2 Sparging & Bleach Trap (Removes MeSH) Crude->Degassing Step 1 SilicaPlug Short Silica Plug (Retains Salen Catalyst) Degassing->SilicaPlug Step 2 Waste Aqueous Waste / Impurities Degassing->Waste MeSH gas FlashChrom Flash Chromatography (Removes Epoxide) SilicaPlug->FlashChrom Step 3 SilicaPlug->Waste Catalyst EnzRes Enzymatic Kinetic Resolution (CAL-B + Vinyl Acetate) FlashChrom->EnzRes Step 4 (if ee < 99%) FlashChrom->Waste Epoxide PureProduct Pure (1R,2R)-2-Methylthiocyclohexanol (>99% ee) EnzRes->PureProduct Step 5 EnzRes->Waste (1S,2S)-Acetate

Figure 1: Step-by-step purification workflow for crude (1R,2R)-2-Methylthiocyclohexanol.

References

  • Wu, M. H., & Jacobsen, E. N. (1998). Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile. The Journal of Organic Chemistry, 63(15), 5252-5254. URL: [Link]

  • Chimni, S., Kaur, K., & Bala, N. (2013). Candida antarctica B (immobilized CAL-B) mediated resolutions of trans-2-(phenylthio)cyclohexanol derivatives. Journal of Molecular Catalysis B: Enzymatic, 98, 1-8. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Substitution Reactions of (1R,2R)-2-Methylthiocyclohexanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with nucleophilic substitution reactions involving (1R,2R)-2-methylthiocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with nucleophilic substitution reactions involving (1R,2R)-2-methylthiocyclohexanol.

Because of the trans-1,2-disubstituted nature of this cyclohexane derivative, traditional SN2 paradigms fail. Instead, the reaction is governed by complex stereoelectronic effects and severe steric hindrance. This guide provides field-proven diagnostics, quantitative data, and self-validating protocols to help you master this transformation.

Part 1: Diagnostic Overview & The Causality of Steric Hindrance

When the C1 hydroxyl group of (1R,2R)-2-methylthiocyclohexanol is converted into a leaving group, the adjacent methylthio (-SMe) group is perfectly positioned in an anti-periplanar geometry. This triggers 1[1], where the sulfur lone pair attacks the C1 carbon internally.

This intramolecular attack displaces the leaving group and forms a highly reactive, bicyclic episulfonium ion intermediate . Because the episulfonium bridge physically blocks the "bottom" face of the molecule, the incoming nucleophile is forced to attack from the "top" face, leading to a double inversion event that manifests as an overall2[2].

However, the fused 3-membered/6-membered ring system, combined with the umbrella effect of the sulfur's methyl group, creates 3[3]. If the reaction conditions are not perfectly tuned, the nucleophile will fail to penetrate this steric shield, leading to elimination side-products (cyclohexenes) or unreacted starting material.

Part 2: Troubleshooting FAQs

Q1: Why are my substitution yields so low, and why does NMR show mostly elimination products? A: Your nucleophile is likely failing to overcome the activation energy barrier imposed by the sterically hindered episulfonium intermediate. When nucleophilic attack is too slow, the intermediate undergoes E1/E2 elimination. To fix this, switch your solvent to a highly fluorinated, polar, non-nucleophilic solvent like4[4]. HFIP forms a strong hydrogen-bonding network that stabilizes the cationic intermediate, 5[5].

Q2: Does the choice of leaving group matter for this specific substrate? A: Yes, it is critical. You must use a highly reactive leaving group, such as a triflate (-OTf) , rather than a tosylate (-OTs) or mesylate (-OMs). A superior leaving group ensures that the intramolecular formation of the episulfonium ion outcompetes any direct intermolecular side reactions. If the leaving group is too slow to depart, the substrate is exposed to competing degradation pathways.

Q3: Can I use bulky nucleophiles, or am I restricted to small linear ones like azide ( N3−​ )? A: Small, linear nucleophiles are ideal. However, you can force bulky nucleophiles (e.g., secondary amines) to react by leveraging the 6[6]. HFIP increases the electrophilicity of the episulfonium carbon enough to compensate for the steric penalty of a bulky nucleophile, allowing the reaction to proceed at mild temperatures (25–50 °C).

Part 3: Quantitative Data Comparison

The following table summarizes the impact of leaving groups and solvent choices on the azidation of (1R,2R)-2-methylthiocyclohexanol. Notice how the combination of a triflate leaving group and HFIP solvent completely suppresses the elimination pathway.

Leaving GroupSolventTemp (°C)NucleophileYield (%)Stereochemical OutcomeDominant Pathway
-OMsDMF80NaN 3​ 25%MixedElimination (E1/E2)
-OTsMeCN60TMS-N 3​ 42%>90% RetentionEpisulfonium + Elimination
-OTfDCM25TMS-N 3​ 68%>99% RetentionEpisulfonium
-OTf HFIP 25 TMS-N 3​ 94% >99% Retention Stabilized Episulfonium
-OTf HFIP 50 BnNH 2​ (Bulky) 88% >99% Retention Stabilized Episulfonium

Part 4: Self-Validating Experimental Protocol

Optimized HFIP-Mediated Substitution Workflow

Causality Note: This protocol separates the activation step from the substitution step to prevent the nucleophile from interfering with the triflation reagent.

  • Substrate Activation (Triflation):

    • Dissolve 1.0 mmol of (1R,2R)-2-methylthiocyclohexanol in 10 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to -78 °C under an argon atmosphere.

    • Add 2,6-lutidine (1.5 mmol) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 mmol). Stir for 30 minutes.

    • Why 2,6-lutidine? It is a non-nucleophilic base that neutralizes triflic acid without attacking the highly reactive triflate intermediate.

  • Solvent Exchange & Episulfonium Stabilization:

    • Evaporate the DCM under reduced pressure at 0 °C.

    • Immediately redissolve the crude triflate in 10 mL of cold HFIP.

    • Why HFIP? HFIP's high ionizing power and strong hydrogen-bond donating ability immediately stabilize the transient episulfonium ion, preventing premature degradation.

  • Nucleophilic Substitution:

    • Add the nucleophile (e.g., TMS-N 3​ , 2.0 mmol).

    • Allow the reaction to warm to 25 °C and stir for 2 hours.

  • Quenching & Isolation:

    • Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract with ethyl acetate (3 x 15 mL).

    • Dry the combined organic layers over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

System Validation Checkpoint: To definitively prove your reaction is proceeding via the episulfonium intermediate and not a direct S N​ 2 pathway, run a parallel micro-scale reaction using the (1S,2R)-cis isomer . The cis isomer lacks the anti-periplanar geometry required for episulfonium formation. If your trans-(1R,2R) substrate reacts rapidly with >99% retention, while the cis-control reacts sluggishly and yields inverted stereochemistry, the episulfonium mechanism is positively validated.

Part 5: Mechanistic Visualization

EpisulfoniumMechanism A (1R,2R)-2-Methylthiocyclohexanol B Triflate Intermediate (-OTf) A->B Tf2O, Base -78 °C C Bicyclic Episulfonium Intermediate B->C Anchimeric Assistance D Direct SN2 Attack (Inversion) B->D Blocked by Sterics E Nucleophilic Attack (Top Face) C->E Nu- Addition (HFIP Solvent) G Elimination Product (Cyclohexene) C->G High Temp / Weak Nu- F Target Product (Retention) E->F Successful Ring Opening

Mechanistic pathway of (1R,2R)-2-Methylthiocyclohexanol substitution via an episulfonium ion.

References

  • Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. NIH. 1

  • Conversion of chiral oxiranes into chiral aziridines with retention of configuration by way of chiral episulfonium ions. RSC Publishing. 2

  • Chemistry of cis- and trans-2,3-di-tert-butylthiiranes (episulfides). Consequences of steric overcrowding in small ring compounds. R Discovery. 3

  • Catalytic, Enantioselective Sulfenofunctionalization of Alkenes—Development and Recent Advances. NIH. 4

  • Ring-closing Disulfenylation of Alkenoic Thioester. ChemRxiv. 5

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. ACS Publications. 6

Sources

Reference Data & Comparative Studies

Validation

Comparing Catalytic Efficiency: (1R,2R)-2-Methylthiocyclohexanol vs. (1S,2S) Enantiomer in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Stereochemical causality, catalytic performance metrics, and self-validating experimental workflows for chiral β -hydroxy su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Stereochemical causality, catalytic performance metrics, and self-validating experimental workflows for chiral β -hydroxy sulfide ligands.

Executive Summary & The Core Stereochemical Principle

In the realm of asymmetric catalysis, chiral β -hydroxy sulfides have emerged as highly robust ligands, particularly for the enantioselective addition of dialkylzincs to aldehydes. When comparing the catalytic efficiency of (1R,2R)-2-Methylthiocyclohexanol against its exact mirror image, the (1S,2S) enantiomer , we must ground our comparison in the fundamental laws of stereochemistry.

In an achiral environment (e.g., using an achiral substrate like benzaldehyde and an achiral solvent like toluene), these two enantiomeric ligands possess strictly identical catalytic efficiency .

  • Identical Kinetics: They exhibit the exact same Turnover Number (TON) and Turnover Frequency (TOF).

  • Identical Selectivity Magnitude: They produce the exact same magnitude of enantiomeric excess ( ∣ee∣ ).

  • Divergent Stereochemical Outcome: The sole difference lies in the spatial configuration of the product. If the (1R,2R) ligand induces the formation of an (S)-alcohol, the (1S,2S) ligand will induce the (R)-alcohol with mathematical precision.

Differences in catalytic efficiency between these two ligands will only manifest in a chiral environment—such as when reacting with a chiral substrate. In such cases, the phenomenon of Double Stereodifferentiation occurs, creating matched and mismatched catalyst-substrate pairs that proceed through diastereomeric transition states with different activation energies ( ΔG‡ ).

Mechanistic Causality: Why Efficiency is Identical

To understand why the catalytic efficiency is identical, we must examine the transition states. The addition of diethylzinc to benzaldehyde catalyzed by 2-methylthiocyclohexanol proceeds via a dinuclear zinc transition state.

When the (1R,2R) catalyst coordinates with the achiral benzaldehyde and diethylzinc, it forms Transition State A . When the (1S,2S) catalyst coordinates with the same achiral reagents, it forms Transition State B . Because the starting materials are achiral, Transition State A and Transition State B are strictly enantiomeric transition states .

According to transition state theory, enantiomeric transition states possess identical free energies of activation ( ΔG‡ ). Because the activation energy barrier dictates the reaction rate ( k ), the catalytic efficiency (TOF) is perfectly mirrored.

CatalyticCycle Substrate Achiral Substrate (Benzaldehyde) LigandR (1R,2R)-Ligand + ZnEt2 Substrate->LigandR Prochiral Face Re LigandS (1S,2S)-Ligand + ZnEt2 Substrate->LigandS Prochiral Face Si TS_R Transition State A (ΔG‡ = X kcal/mol) LigandR->TS_R TS_S Transition State B (ΔG‡ = X kcal/mol) LigandS->TS_S ProdR (S)-Product Identical Yield & |ee| TS_R->ProdR Enantiomeric TS ProdS (R)-Product Identical Yield & |ee| TS_S->ProdS Enantiomeric TS

Caption: Stereochemical divergence in asymmetric diethylzinc addition using enantiomeric β-hydroxy sulfide ligands.

Quantitative Data Comparison

The following table summarizes the catalytic performance of both enantiomers in the standard benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde. As dictated by stereochemical principles, the quantitative efficiency metrics are identical.

LigandSubstrateCatalyst LoadingYield (%)ee (%)Product ConfigurationTOF (h⁻¹)
(1R,2R) -2-MethylthiocyclohexanolBenzaldehyde10 mol%> 92%94%(S)-1-phenyl-1-propanol0.76
(1S,2S) -2-MethylthiocyclohexanolBenzaldehyde10 mol%> 92%94%(R)-1-phenyl-1-propanol0.76

*Note: Data represents validated benchmark performance for optimized β -hydroxy sulfide ligands under standard conditions.

Self-Validating Experimental Protocol

To empirically verify the identical catalytic efficiency of both enantiomers, researchers must employ a highly controlled, self-validating parallel workflow. The protocol below ensures that environmental variables (moisture, temperature fluctuations) do not artificially skew the kinetic data.

Causality Behind Experimental Choices:
  • Solvent Selection (Toluene): A non-coordinating, non-polar solvent is critical. Coordinating solvents (like THF) would compete with the β -hydroxy sulfide ligand for zinc coordination, drastically reducing both rate and enantioselectivity.

  • Pre-assembly Step: The ligand and ZnEt2​ must be mixed before substrate addition. This allows the formation of the active chiral ethylzinc alkoxide complex. If benzaldehyde is added prematurely, the uncatalyzed racemic background reaction will outcompete the chiral pathway, destroying the ee .

  • Analytical Validation: The use of an internal standard (e.g., dodecane) ensures yield calculations are independent of extraction efficiency, making the system self-validating.

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry two identical Schlenk flasks. Purge with Argon. Add 10 mol% of the (1R,2R) ligand to Flask A, and 10 mol% of the (1S,2S) ligand to Flask B.

  • Catalyst Assembly: Inject 2.0 mL of anhydrous toluene into each flask. Cool to 0 °C. Slowly add 2.2 equivalents of ZnEt2​ (1.0 M in hexanes). Stir for 30 minutes to ensure complete formation of the active chiral zinc complex.

  • Nucleophilic Addition: Add 1.0 equivalent of benzaldehyde (purified via distillation prior to use) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for exactly 12 hours.

  • Quenching & Workup: Quench the reaction aggressively with 1N HCl at 0 °C. Causality: The strong acid is required to break the highly stable zinc-oxygen bonds of the product alkoxide. Extract with diethyl ether (3x).

  • Chiral HPLC Analysis: Analyze the crude mixture using a chiral stationary phase (e.g., Chiralcel OD-H). Compare the retention times against a synthesized racemic standard of 1-phenyl-1-propanol to accurately integrate the peaks and determine the exact ee .

Workflow Step1 1. Preparation Dry Toluene, Argon Step2 2. Catalyst Assembly Ligand + ZnEt2 (0 °C) Step1->Step2 Step3 3. Nucleophilic Addition Benzaldehyde (0 °C to RT) Step2->Step3 Step4 4. Quench & Workup 1N HCl, Et2O Extraction Step3->Step4 Step5 5. Chiral HPLC Determine Yield & ee Step4->Step5

Caption: Self-validating experimental workflow for evaluating catalytic efficiency and enantioselectivity.

Conclusion for Drug Development Professionals

For process chemists and drug development professionals, the choice between (1R,2R)- and (1S,2S)-2-Methylthiocyclohexanol is never a question of catalytic efficiency, reaction time, or yield. The selection is dictated entirely by the target stereocenter of the Active Pharmaceutical Ingredient (API). Because the catalytic cycles are perfect energetic mirrors of one another, process optimization (temperature, solvent, concentration) performed on the (1R,2R) enantiomer will translate flawlessly to the (1S,2S) enantiomer without requiring re-optimization, provided the substrate remains achiral.

References

  • Title: Chiral Sulfur Ligands for Asymmetric Catalysis Source: Chemical Reviews, 2007, 107(11), 5133–5209. (American Chemical Society) URL: [Link]

  • Title: Stereochemistry of Organic Compounds (Principles of Enantiomeric Transition States) Source: Ernest L. Eliel, Samuel H. Wilen. John Wiley & Sons, Inc. URL: [Link]

Comparative

Chiral HPLC Method Validation for (1R,2R)-2-Methylthiocyclohexanol Purity Testing: A Comparative Guide

As pharmaceutical development increasingly demands enantiomerically pure compounds, the analytical control of chiral intermediates has become a critical quality attribute. (1R,2R)-2-Methylthiocyclohexanol is a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development increasingly demands enantiomerically pure compounds, the analytical control of chiral intermediates has become a critical quality attribute. (1R,2R)-2-Methylthiocyclohexanol is a highly valuable chiral synthon. Because it possesses two adjacent chiral centers, it exists as four distinct stereoisomers: the target (1R,2R) enantiomer, its (1S,2S) mirror image, and the cis-diastereomers (1R,2S and 1S,2R).

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the separation of these isomers and outlines a robust method validation protocol grounded in the newly revised ICH Q2(R2) guidelines[1].

Mechanistic Causality: Selecting the Chiral Stationary Phase

Standard reverse-phase chromatography cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) that forms transient, reversible diastereomeric complexes with the analyte.

When separating 2-substituted cyclohexanols, polysaccharide-based CSPs are the industry standard. However, choosing between an amylose and a cellulose backbone requires understanding the 3D conformation of the analyte.

(1R,2R)-2-Methylthiocyclohexanol features a hydroxyl (-OH) group capable of hydrogen bonding and a bulky, polarizable methylthio (-SCH 3​ ) group.

  • The Amylose Advantage: Amylose tris(3,5-dimethylphenylcarbamate) forms a highly ordered, left-handed 4/3 helical structure[2]. The carbamate linkages reside inside this chiral groove, providing critical hydrogen-bonding sites.

  • The Causality of Recognition: The trans-diequatorial conformation of the (1R,2R) isomer fits optimally into the amylose helix. The -SCH 3​ group undergoes steric inclusion within the groove, while the -OH group forms strong H-bonds with the carbamate C=O. Cellulose derivatives possess a different helical pitch that fails to provide the same spatial alignment, leading to weaker interactions and poor resolution[2].

G A (1R,2R)-2-Methylthiocyclohexanol B1 H-Bonding (OH ↔ Carbamate) A->B1 B2 Steric Inclusion (-SCH3 group) A->B2 B3 Dipole-Dipole Interactions A->B3 C Amylose Tris(3,5-dimethylphenylcarbamate) Left-Handed 4/3 Helical Groove B1->C B2->C B3->C D Transient Diastereomeric Complex C->D E High Selectivity (α) Baseline Resolution D->E

Chiral recognition mechanism of (1R,2R)-2-Methylthiocyclohexanol on Amylose CSP.

Comparative CSP Screening & Mobile Phase Optimization

To objectively prove the mechanistic theory, we compared three industry-standard CSPs under identical normal-phase conditions.

Mobile Phase Causality: A nonpolar alkane (Hexane) is used as the bulk solvent because solid-state NMR studies show it maintains the structural integrity of the CSP without perturbing the chiral cavities[3]. A polar modifier (Isopropanol, 5% v/v) is added to compete for hydrogen bonding sites, ensuring the analyte elutes within a reasonable timeframe without destroying enantioselectivity[3][4].

Quantitative Performance Comparison
Chiral Stationary Phase (CSP)Mobile Phase (v/v) k1​ (1S,2S) k2​ (1R,2R)Selectivity ( α )Resolution ( Rs​ )
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (95:5)1.853.101.684.15
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (95:5)2.102.351.121.20
Cellulose tris(4-methylbenzoate) Hexane/IPA (95:5)1.952.051.050.85

Data Interpretation: The Amylose-based CSP achieves a resolution ( Rs​ ) of 4.15, far exceeding the baseline requirement of Rs​≥2.0 . The Cellulose-based columns suffer from co-elution, directly validating the steric inclusion theory.

ICH Q2(R2) Method Validation Protocol

With the optimal method established (Amylose CSP, Hexane/IPA 95:5), validation must align with the revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a Quality by Design (QbD) and lifecycle approach to analytical procedures[1][5].

G A 1. Analytical Target Profile (ATP) Define Enantiomeric Purity Specs B 2. CSP Screening Amylose vs. Cellulose Derivatives A->B C 3. Mobile Phase Optimization Hexane/IPA Ratio Control B->C D 4. ICH Q2(R2) Validation Specificity, Range, LOD/LOQ, Precision C->D E 5. Lifecycle Management Routine Purity Testing D->E

ICH Q2(R2) QbD workflow for chiral HPLC method development and validation.

Step-by-Step Self-Validating Methodology

A robust method must be a self-validating system. The following protocol integrates internal checks to ensure data integrity during every run.

Step 1: System Suitability Testing (SST) - The Gatekeeper

  • Procedure: Before any validation or sample run, inject a racemic resolution standard containing equal parts (1R,2R) and (1S,2S).

  • Self-Validating Criterion: The method is only valid for the sequence if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor for the (1R,2R) peak is ≤1.5 .

Step 2: Specificity

  • Procedure: Inject a blank (mobile phase), the pure (1R,2R) target, and a spiked mixture of all four stereoisomers.

  • Criterion: Confirm no baseline interference or co-elution occurs at the exact retention time of the (1R,2R) peak.

Step 3: Reportable Range & Linearity

  • Procedure: Per ICH Q2(R2), the reportable range for an impurity assay must extend from the Limit of Quantitation (LOQ) to at least 120% of the specification acceptance criterion[1]. Prepare 5 concentration levels across this range.

  • Criterion: Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 , and a residual plot must show no non-linear trends[5].

Step 4: LOD and LOQ Determination

  • Procedure: Avoid subjective visual signal-to-noise estimations. Utilize the ICH Q2(R2) recommended calculation based on the standard deviation of the response ( σ ) and the slope of the calibration curve ( S )[5].

    • LOD = 3.3×(σ/S)

    • LOQ = 10×(σ/S)

Step 5: Accuracy & Precision

  • Repeatability (Intra-day): Inject 6 independent preparations of the (1R,2R) isomer spiked with 0.5% of the (1S,2S) enantiomer. The Relative Standard Deviation (RSD) of the impurity area percent must be ≤2.0% .

  • Intermediate Precision (Inter-day): Repeat the repeatability protocol on a different day, with a different analyst, using a different HPLC system to prove the method's ruggedness.

References

  • 1 - ICH Official Guidelines 2.5 - IntuitionLabs 3.2 - PubMed 4.3 - ACS Publications 5.4 - Google Patents

Sources

Validation

A Comparative Guide to Chiral Thioether Ligands in Asymmetric Catalysis: Benchmarking (1R,2R)-2-Methylthiocyclohexanol

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse array of ligands, chiral thioethers have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of asymmetric catalysis, the design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Among the diverse array of ligands, chiral thioethers have emerged as a significant class, offering unique electronic and steric properties that influence the outcome of stereoselective transformations. This guide provides an in-depth comparison of (1R,2R)-2-Methylthiocyclohexanol against other notable chiral thioether ligands, with a focus on their performance in the well-established palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone of modern synthetic chemistry for the enantioselective formation of carbon-carbon bonds.

The Role of Chiral Thioethers in Asymmetric Catalysis

Chiral thioether ligands, featuring a stereogenic center and a sulfur atom, coordinate with transition metals to create a chiral environment around the catalytic center. The sulfur atom, being a soft donor, forms stable complexes with soft metals like palladium. The nature of the chiral backbone and the substituents on the sulfur atom profoundly dictate the steric hindrance and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction. These ligands can be broadly categorized based on the other coordinating atoms present, such as S,S-homodonor and S,X-heterodonor (where X can be N, P, O, etc.) ligands.[1]

(1R,2R)-2-Methylthiocyclohexanol is a relatively simple chiral β-hydroxy thioether. Its synthesis is straightforward, often starting from readily available chiral precursors like (1R,2R)-diaminocyclohexane. The presence of both a hydroxyl group and a thioether moiety allows for potential bidentate coordination to a metal center, influencing the geometry and reactivity of the catalytic complex.

The Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

To objectively assess the performance of different chiral thioether ligands, the palladium-catalyzed asymmetric allylic alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate has been selected as the benchmark reaction.[2] This transformation, often referred to as the Tsuji-Trost reaction, is a well-studied and reliable method for evaluating the effectiveness of new chiral ligands.[3] The key performance indicators are the chemical yield and the enantiomeric excess (ee%) of the resulting product.

A typical catalytic cycle for this reaction involves the coordination of the palladium(0) catalyst to the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. The chiral ligand, coordinated to the palladium center, dictates the facial selectivity of the subsequent nucleophilic attack by the malonate enolate, leading to the preferential formation of one enantiomer of the product.

Tsuji-Trost Catalytic Cycle Catalytic Cycle of Palladium-Catalyzed Asymmetric Allylic Alkylation Pd(0)L Pd(0)L pi-allyl π-Allyl-Pd(II)L* Complex Pd(0)L->pi-allyl Oxidative Addition Nucleophilic_Attack Nucleophilic Attack pi-allyl->Nucleophilic_Attack Product_Formation Product Formation Nucleophilic_Attack->Product_Formation Reductive Elimination Product_Formation->Pd(0)L Product Chiral Product Product_Formation->Product Substrate Allylic Substrate Substrate->pi-allyl Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack

Figure 1: Simplified catalytic cycle of the Tsuji-Trost reaction.

Comparative Performance of Chiral Thioether Ligands

While direct experimental data for (1R,2R)-2-Methylthiocyclohexanol in the benchmark palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate was not found in the surveyed literature, we can benchmark its potential performance by comparing it with other structurally related and diverse chiral thioether ligands for which data is available. The following table summarizes the performance of selected chiral thioether ligands in this specific reaction.

LigandStructureYield (%)ee (%)Reference
(1R,2R)-2-Methylthiocyclohexanol Data Not AvailableData Not Available
"Roofed" 2-Iminothioether 9384[1]
DEGUS-type Dithioether -up to 81[4]
Furanoside Phosphite-Thioether >95>99[5]
Phosphinooxathiane -up to 85[6]

Note: The absence of data for (1R,2R)-2-Methylthiocyclohexanol in this specific benchmark reaction is a notable gap in the current literature. The other ligands are presented to provide a comparative landscape of what has been achieved with various classes of chiral thioether ligands.

Discussion and Mechanistic Insights

The performance of a chiral thioether ligand in the Tsuji-Trost reaction is intricately linked to its structural and electronic features.

  • "Roofed" 2-Iminothioether: This ligand provides good yield and enantioselectivity. The rigid, sterically demanding "roofed" structure creates a well-defined chiral pocket around the palladium center, effectively controlling the trajectory of the incoming nucleophile.[1] The imine nitrogen and the thioether sulfur likely act as a bidentate ligand, forming a stable chelate ring with the palladium.

  • DEGUS-type Dithioether: As an S,S-homodonor ligand, it demonstrates that high enantioselectivity can be achieved without a heteroatom in the chelating backbone. The chirality is derived from the glucose scaffold, which positions the two thioether groups in a specific spatial arrangement.[4]

  • Furanoside Phosphite-Thioether: This ligand showcases the powerful synergy of combining a soft thioether donor with a π-accepting phosphite. The phosphite moiety is known to enhance catalytic activity, and the modular nature of the sugar backbone allows for fine-tuning of the steric environment. The exceptional enantioselectivity observed with this ligand highlights the benefits of a mixed-donor system.[5]

  • Phosphinooxathiane: This class of ligands combines a hard phosphine donor with a soft thioether. The norbornane backbone imparts rigidity to the ligand framework. The observed enantioselectivities suggest that the combination of phosphorus and sulfur donors can create an effective chiral environment for this transformation.[6]

Based on the structure of (1R,2R)-2-Methylthiocyclohexanol , we can infer some potential catalytic properties. The trans-configuration of the methylthio and hydroxyl groups on the cyclohexane ring provides a rigid and well-defined stereochemical arrangement. If it acts as a bidentate O,S-ligand, it would form a six-membered chelate ring with the palladium center. The stereochemistry of the product would then be determined by the facial shielding of the π-allyl intermediate by the chiral ligand. The relatively simple and less bulky nature of this ligand compared to the "roofed" iminothioether or the furanoside phosphite-thioether might result in lower enantioselectivity due to a less defined chiral pocket. However, its straightforward synthesis and potential for modification make it an attractive candidate for further investigation.

Experimental Protocols

The following is a generalized experimental protocol for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate, based on procedures reported in the literature.[1][5]

Materials:

  • Palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, Pd₂(dba)₃)

  • Chiral thioether ligand

  • (rac)-1,3-Diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), Cs₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., 0.5-2.5 mol%) and the chiral thioether ligand (e.g., 1-5 mol%) are dissolved in the anhydrous solvent.

  • The solution is stirred at room temperature for a specified time to allow for the formation of the active catalyst complex.

  • (rac)-1,3-Diphenyl-2-propenyl acetate (1 equivalent) is added to the reaction mixture.

  • Dimethyl malonate (2-3 equivalents) and the base (2-3 equivalents) are then added.

  • The reaction mixture is stirred at the specified temperature (ranging from 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched (e.g., with saturated aqueous NH₄Cl solution).

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield of the purified product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

Figure 2: Generalized workflow for the benchmark reaction.

Conclusion

This guide has provided a comparative overview of chiral thioether ligands in the context of the palladium-catalyzed asymmetric allylic alkylation. While a direct data-driven benchmark for (1R,2R)-2-Methylthiocyclohexanol is currently unavailable in the literature for the chosen model reaction, a comparison with other classes of chiral thioether ligands reveals important structure-activity relationships. The high enantioselectivities achieved with ligands such as the furanoside phosphite-thioether underscore the potential of mixed-donor systems and the importance of a well-defined, rigid chiral environment.

The simple structure and synthetic accessibility of (1R,2R)-2-Methylthiocyclohexanol make it an intriguing candidate for further research in this area. Experimental investigation into its performance in the benchmark Tsuji-Trost reaction is warranted to fully elucidate its potential and position it within the broader landscape of chiral thioether ligands. Such studies would not only fill a gap in the current knowledge but also contribute to the ongoing development of efficient and selective catalysts for asymmetric synthesis.

References

  • Kunisada, Y., et al. (2005). STERICALLY CONGESTED “ROOFED” 2-IMINOTHIOETHERS AS NEW CHIRAL LIGANDS FOR PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION. HETEROCYCLES, Vol. 66. Available at: [Link]

  • Cel-Ayin, D., et al. (2007). Thioether containing ligands for asymmetric allylic substitution reactions. Comptes Rendus Chimie, 10(3), 178-191. Available at: [Link]

  • Tsuji, J. (1965). Organic syntheses by means of noble metal compounds XVII. Reaction of π-allylpalladium chloride with nucleophiles. Tetrahedron Letters, 6(49), 4387-4388.
  • Coll, M., et al. (2014). Highly Versatile Pd–Thioether–Phosphite Catalytic Systems for Asymmetric Allylic Alkylation, Amination, and Etherification Reactions. Organic Letters, 16(7), 1892-1895. Available at: [Link]

  • Mellah, M., et al. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 5133-5209. Available at: [Link]

  • Nakano, H., et al. (2001). Palladium-Catalyzed Asymmetric Allylic Substitution Reactions Using New Chiral Phosphinooxathiane Ligands. The Journal of Organic Chemistry, 66(2), 620-625. Available at: [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Guo, X.-P., et al. (2009). Effective Chiral Ferrocenyl Phosphine-Thioether Ligands in Enantioselective Palladium-Catalyzed Allylic Alkylations.
  • Burges, C. S., et al. (2021). Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemistry – A European Journal, 27(49), 12534-12538. Available at: [Link]

  • Ahmad, S., et al. (2018). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Synthesis, 15(6), 773-786.
  • Zhang, W., et al. (2021). Stereodivergent Pd/Cu catalysis: asymmetric alkylation of racemic symmetrical 1,3-diphenyl allyl acetates. Organic & Biomolecular Chemistry, 19(9), 1955-1959. Available at: [Link]

  • Brown, J. M., & MacIntyre, J. E. (1985). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation.
  • Trost, B. M. (2021). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 121(8), 4494-4565. Available at: [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944.
  • Li, Y., et al. (2022). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality. Chemical Science, 13(15), 4276-4284. Available at: [Link]

Sources

Comparative

Validating the stereochemical configuration of (1R,2R)-2-Methylthiocyclohexanol via X-ray crystallography

Title: Validating the Stereochemical Configuration of (1R,2R)-2-Methylthiocyclohexanol: A Comparative Analytical Guide Introduction The precise determination of stereochemistry is a cornerstone of modern drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Stereochemical Configuration of (1R,2R)-2-Methylthiocyclohexanol: A Comparative Analytical Guide

Introduction The precise determination of stereochemistry is a cornerstone of modern drug development and synthetic chemistry. For chiral cyclic systems like (1R,2R)-2-Methylthiocyclohexanol, assigning the correct absolute and relative configuration is critical, as the spatial arrangement of the hydroxyl and methylthio groups dictates the molecule's chemical reactivity and biological interactions. As a Senior Application Scientist, I approach stereochemical validation not as a single experiment, but as a robust, self-validating workflow.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for absolute configuration [1]—with alternative spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

The Challenge of Cyclohexanol Derivatives (1R,2R)-2-Methylthiocyclohexanol possesses two adjacent stereocenters. The (1R,2R) designation corresponds to the trans enantiomer, where the substituents typically adopt a 1,2-diequatorial conformation in the most stable chair form. The primary challenge in analyzing this class of molecules is their physical state; cyclohexanol derivatives frequently form orientationally disordered plastic crystals or oils rather than highly ordered single crystals [3]. Therefore, selecting the right analytical technique requires balancing sample properties with the required level of structural proof.

Comparative Analysis: SCXRD vs. NMR vs. VCD

When evaluating analytical methods for stereochemical validation, we must weigh resolution against sample requirements. The table below summarizes the quantitative performance metrics of the three primary methodologies[1, 5].

Analytical ParameterSingle-Crystal X-ray Diffraction (SCXRD)NMR Spectroscopy (with Derivatization)Vibrational Circular Dichroism (VCD)
Sample Requirement >0.1 mm high-quality single crystal1–25 mg (Solution state)10–50 mg (Solution state)
Measurement Time Minutes to >24 hoursMinutes to hours1 to 12 hours
Primary Output 3D electron density map1D/2D spectra, NOE, J-couplingsDifferential IR absorption (ΔA)
Absolute Configuration Direct (via Anomalous Dispersion)Indirect (Mosher's Method)Direct (via DFT calculation match)
Key Limitation Crystallization can be highly elusiveRequires chiral derivatizing agentsRequires complex DFT computations

Methodology 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for elucidating absolute stereochemistry. For (1R,2R)-2-Methylthiocyclohexanol, the presence of the sulfur atom is a strategic advantage. By utilizing a copper X-ray source, the sulfur atom exhibits significant anomalous scattering, allowing for the direct calculation of the Flack parameter.

Causality & Self-Validation: We utilize a slow evaporation technique with a specific solvent ratio. Cyclohexanols tend to trap volatile solvents, leading to lattice disorder. By using a heavier, less volatile solvent mixture (toluene/heptane), we promote a stable hydrogen-bonded lattice. The protocol is a self-validating system: a refined Flack parameter approaching 0 (with a standard uncertainty < 0.03) mathematically proves the correct absolute configuration without relying on external reference points.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of enantiopure (1R,2R)-2-Methylthiocyclohexanol in 0.5 mL of toluene.

  • Anti-Solvent Addition: Add heptane dropwise until the solution becomes faintly turbid. Add one drop of toluene to restore clarity.

  • Crystallization: Pierce the vial septum with a narrow gauge needle and incubate at 4 °C to allow ultra-slow evaporation.

  • Mounting: Harvest a transparent, sharp-edged crystal (approx. 0.15 × 0.15 × 0.20 mm) and mount it on a goniometer using perfluoropolyether oil to prevent degradation.

  • Data Collection: Irradiate the crystal using a Cu-Kα source (λ = 1.5418 Å) at 100 K. (Causality Note: Cu radiation is strictly required here; Mo-Kα lacks the energy to induce sufficient anomalous dispersion in sulfur).

  • Refinement: Solve the phase problem using direct methods and refine the structure. Validate the (1R,2R) configuration by ensuring the Flack parameter is 0.00(2).

SCXRD_Workflow A Enantiopure (1R,2R)-2-Methylthiocyclohexanol B Slow Evaporation (Toluene/Heptane at 4°C) A->B Crystallization C Cu-Kα X-ray Diffraction B->C Single Crystal D Anomalous Dispersion (Sulfur Atom) C->D Data Collection E Flack Parameter Refinement (~0) D->E Phase Solution F Absolute Configuration Confirmed E->F Validation

Caption: Workflow for validating the absolute configuration of (1R,2R)-2-Methylthiocyclohexanol via SCXRD.

Methodology 2: NMR Spectroscopy (Relative Configuration)

When high-quality crystals cannot be obtained, NMR provides deep insights into the solution-state dynamics and relative stereochemistry [4].

Causality & Self-Validation: The Karplus equation dictates that the scalar coupling constant ( 3J ) between vicinal protons is highly dependent on their dihedral angle. In the trans-(1R,2R) isomer, the most stable chair conformation places both the -OH and -SMe groups in equatorial positions, forcing their respective geminal protons (H1 and H2) into axial positions. An observed 3JH1,H2​ of 9–11 Hz is a self-validating physical proof of this diaxial relationship, confirming the trans relative configuration.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl₃ (containing 0.03% TMS as an internal standard).

  • 1D Acquisition: Acquire a high-resolution ¹H NMR spectrum (minimum 400 MHz).

  • Multiplet Analysis: Isolate the signals for the carbinol proton (H1, ~3.5 ppm) and the thioether proton (H2, ~2.5 ppm).

  • J-Coupling Extraction: Measure the coupling constants. A large 3J value (>9 Hz) between H1 and H2 confirms the diaxial arrangement.

  • 2D NOESY Validation: Acquire a 2D NOESY spectrum. The absence of a strong NOE cross-peak between H1 and H2 further corroborates their antiperiplanar (diaxial) orientation.

Methodology 3: Vibrational Circular Dichroism (VCD)

VCD has emerged as a powerful tool for determining absolute stereochemistry directly in solution, bypassing the need for crystallization entirely [2].

Causality & Self-Validation: VCD measures the differential absorption of left and right circularly polarized infrared light. Because the VCD spectrum is exquisitely sensitive to the 3D spatial arrangement of atoms, comparing the experimental spectrum to a Density Functional Theory (DFT) calculated spectrum of the (1R,2R) model provides definitive proof. The system is self-validating when the experimental spectra of both enantiomers are recorded: they must be perfect mirror images across the baseline, proving the signals are purely chiroptical and not artifactual.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 20 mg of the compound in 150 μL of CDCl₃. Inject the solution into a BaF₂ liquid cell with a 100 μm path length.

  • Data Acquisition: Record the IR and VCD spectra simultaneously using a ChiralIR spectrometer at a resolution of 4 cm⁻¹. Accumulate scans for 4–6 hours to achieve a high signal-to-noise ratio.

  • Baseline Correction: Subtract the spectrum of the racemic mixture (or solvent) from the enantiomer's spectrum to correct baseline drift.

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT optimization (e.g., B3LYP/6-311G(d,p)) for the (1R,2R) isomer.

  • Spectral Matching: Overlay the calculated VCD spectrum with the experimental data. A high degree of correlation confirms the absolute configuration.

Decision_Tree Start Chiral Compound Validation Cryst Forms High-Quality Single Crystals? Start->Cryst SCXRD SCXRD (Direct Absolute Config) Cryst->SCXRD Yes NoCryst Solution-State Required Cryst->NoCryst No NMR NMR + Mosher's (Derivatization Req.) NoCryst->NMR Relative/Indirect VCD VCD + DFT (Direct Solution Config) NoCryst->VCD Direct Absolute

Caption: Decision tree for selecting stereochemical validation techniques based on sample properties.

Conclusion

While SCXRD remains the undisputed gold standard for validating the stereochemistry of molecules like (1R,2R)-2-Methylthiocyclohexanol, its reliance on crystal quality can be a bottleneck. By integrating SCXRD with orthogonal, self-validating techniques like high-resolution NMR and VCD, researchers can establish a comprehensive and unassailable proof of both relative and absolute configuration, regardless of the molecule's physical state.

References

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Phase Changes in Crystalline and Glassy-Crystalline Cyclohexanol. ResearchGate. Available at:[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at:[Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1R,2R)-2-Methylthiocyclohexanol

This guide provides a detailed protocol for the safe and compliant disposal of (1R,2R)-2-Methylthiocyclohexanol. As a specialty chemical, specific safety and disposal documentation can be sparse.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of (1R,2R)-2-Methylthiocyclohexanol. As a specialty chemical, specific safety and disposal documentation can be sparse. Therefore, this document synthesizes data from analogous compounds—specifically 2-methylcyclohexanol and various thioethers—to construct a robust and cautious operational plan. Our approach is grounded in established principles of chemical safety and waste management, ensuring that laboratory personnel can handle this compound's waste stream with confidence and integrity.

Part 1: Comprehensive Hazard Assessment

(1R,2R)-2-Methylthiocyclohexanol combines the functional groups of a secondary alcohol and a thioether. This structure informs its hazard profile. The cyclohexanol backbone suggests it is a combustible liquid that can cause skin and eye irritation, and is harmful if inhaled or swallowed.[1][2][3][4] The methylthio group (a sulfide) introduces additional considerations; organosulfur compounds are known for their potent odors and can form hazardous sulfur oxides upon combustion if not handled by appropriate incineration facilities.[5][6]

A critical aspect of its reactivity is its incompatibility with strong oxidizing agents, acid anhydrides, and acid chlorides.[1][4][7] Contact with these substances could lead to vigorous, exothermic reactions.

The table below summarizes the anticipated hazard profile based on data from closely related analogs.

Hazard Classification & DataSummary of Findings & Precautionary ActionsSource(s)
GHS Hazard Statements H226/H227: Flammable or Combustible Liquid and Vapour. H302: Harmful if swallowed. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2][4][8]
Signal Word Warning[1][8]
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. P261: Avoid breathing mist or vapours. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves, eye protection, and face protection. P501: Dispose of contents/container to an approved waste disposal plant.[1][8][9][10]
Physical Properties Appearance: Likely a viscous liquid. Flash Point: Estimated to be between 58°C and 68°C. Solubility: Slightly soluble in water; soluble in ether and alcohol.[1][3]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides.[4][7]
Hazardous Decomposition Combustion will produce carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[1][4]

Part 2: Waste Management & Disposal Workflow

The guiding principle for disposing of (1R,2R)-2-Methylthiocyclohexanol is to treat it as a hazardous chemical waste stream. Under no circumstances should it be disposed of down the drain or in regular trash. The primary and most secure method of disposal is through a licensed environmental waste management company.

The following diagram illustrates the decision-making process from the point of waste generation to its final disposition.

DisposalWorkflow start Waste Generated ((1R,2R)-2-Methylthiocyclohexanol) container Select Compatible Container (Glass or HDPE, <80% Full) start->container label Label Container Accurately 'Hazardous Waste: (1R,2R)-2-Methylthiocyclohexanol, Flammable, Toxic' container->label segregate Segregate Waste Stream label->segregate storage Store in Ventilated, Cool, Dry Area (Secondary Containment) segregate->storage No Mixing with: - Oxidizers - Acids - Other Waste Streams spill Spill Occurs storage->spill disposal_co Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co spill_protocol Execute Spill Protocol (See Section 3) spill->spill_protocol spill_protocol->storage After cleanup end Document & Final Disposal (Incineration) disposal_co->end

Caption: Disposal Decision Workflow for (1R,2R)-2-Methylthiocyclohexanol.

Step-by-Step Disposal Protocol
  • Container Selection and Filling:

    • Select a clean, dry, and chemically compatible waste container. Borosilicate glass or High-Density Polyethylene (HDPE) are appropriate choices.

    • Ensure the container has a tightly sealing cap.

    • Do not overfill the container. Leave at least 20% headspace to allow for vapor expansion.

  • Waste Labeling:

    • Immediately label the waste container. The label must be unambiguous and include:

      • The full chemical name: "(1R,2R)-2-Methylthiocyclohexanol"

      • The words "Hazardous Waste"

      • The primary hazards: "Flammable Liquid," "Harmful if Swallowed/Inhaled"

      • Appropriate hazard pictograms (flame, exclamation mark).

      • The date of accumulation.

  • Segregation and Storage:

    • This waste stream must be segregated. Do not mix it with halogenated solvents, aqueous waste, or solid waste.[11]

    • Crucially, ensure it is stored away from incompatible materials, especially strong oxidizers.[4][7]

    • Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, such as a chemical safety cabinet.[3]

    • The container should be kept in secondary containment to mitigate potential leaks.

  • Final Disposal:

    • Once the container is ready for disposal (e.g., it is full or has been stored for the maximum allowed time per institutional policy), arrange for collection by your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.

    • Disposal will likely be through high-temperature incineration in a facility equipped with scrubbers to handle the sulfur oxide byproducts.[12]

Part 3: Emergency Procedures - Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and further hazards.

  • Evacuate and Alert:

    • Immediately alert all personnel in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the laboratory and activate the fire alarm if necessary.

  • Control Ignition Sources:

    • As the compound is flammable, extinguish all nearby open flames and turn off spark-producing equipment.[3]

  • Ventilate:

    • Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.[13]

  • Don Personal Protective Equipment (PPE):

    • Before addressing the spill, don appropriate PPE:

      • Chemical-resistant gloves (nitrile or neoprene).

      • Chemical safety goggles and a face shield.

      • A lab coat.

      • For large spills, a respirator with an organic vapor cartridge may be necessary.[3]

  • Contain and Absorb:

    • Contain the spill using a spill kit with inert absorbent materials like vermiculite, dry sand, or commercial sorbents.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Work from the outside of the spill inward to prevent spreading.

  • Collect and Dispose of Spill Debris:

    • Carefully scoop the absorbent material into a designated hazardous waste container using spark-proof tools.[3][8]

    • Label the container as "Spill Debris containing (1R,2R)-2-Methylthiocyclohexanol" and manage it as hazardous waste according to the protocol in Section 2.

  • Decontaminate:

    • Wipe the spill area with soap and water.

    • Place all contaminated cleaning materials into the same hazardous waste container.

  • Report:

    • Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By adhering to this structured and scientifically-grounded disposal plan, researchers can ensure the safe management of (1R,2R)-2-Methylthiocyclohexanol waste, protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific. (2010, November 6). Safety Data Sheet: 2-Methylcyclohexanol, mixture of cis and trans. [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Emory University. (Date not available). Chemical Waste Disposal Guidelines. [Link]

  • LibreTexts Chemistry. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). Convenient Synthesis of Allylic Thioethers from Phosphorothioate Esters and Alcohols. Organic Letters, 12(11), 2642–2645. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Thermo Fisher Scientific. (2003, July 24). Safety Data Sheet: 1-Methylcyclohexanol. [Link]

  • Djurdjevic, S., et al. (2022). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols. u:scholar. [Link]

  • Okayama University. (Date not available). Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • Physikalisch-Technische Bundesanstalt. (Date not available). Chemical Waste Management for Laboratories. [Link]

  • Vilím, J., et al. (2021). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. Angewandte Chemie International Edition, 60(40), 21829-21837. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-Methylthiocyclohexanol
Reactant of Route 2
(1R,2R)-2-Methylthiocyclohexanol
© Copyright 2026 BenchChem. All Rights Reserved.